(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine
Description
BenchChem offers high-quality (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H6F3N |
|---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3-/m1/s1 |
InChI Key |
UDWSAEWNKJDWHU-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C(F)(F)F |
Canonical SMILES |
C1C(C1N)C(F)(F)F |
Origin of Product |
United States |
An In-depth Technical Guide to (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine (CAS 1287760-01-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, stereoselective synthesis, and strategic applications in the development of novel therapeutics, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Advantage of the Trifluoromethylcyclopropyl Moiety
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine and its hydrochloride salt are pivotal organic intermediates in the synthesis of advanced pharmaceutical compounds. The unique combination of a strained cyclopropane ring and an electron-withdrawing trifluoromethyl group imparts desirable physicochemical and pharmacological properties to parent molecules. The trifluoromethyl group is well-known for enhancing metabolic stability, increasing lipophilicity, and improving membrane permeability, all of which are critical parameters in drug design. The rigid cyclopropane scaffold provides conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.
This guide will explore the synthesis, properties, and applications of this specific chiral amine, providing researchers with the foundational knowledge to effectively utilize it in their drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is essential for its effective handling, reaction optimization, and incorporation into drug candidates.
Table 1: Physicochemical Properties of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
| Property | Value | Source |
| CAS Number | 1287760-01-3 | |
| Molecular Formula | C₄H₇ClF₃N | |
| Molecular Weight | 161.55 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in DMSO and Methanol (Slightly) | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to diastereotopicity and coupling with the trifluoromethyl group. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would display signals for the cyclopropyl carbons, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR would exhibit a singlet for the CF₃ group, which might show coupling to adjacent protons.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.
Stereoselective Synthesis: A Pathway to Chiral Purity
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is of paramount importance. A plausible and efficient synthetic approach can be adapted from established methods for the synthesis of related fluorinated cyclopropylamines.
A highly effective strategy involves the myoglobin-catalyzed cyclopropanation of a suitable alkene with a trifluoromethylcarbene precursor. This biocatalytic approach offers excellent diastereo- and enantioselectivity.
Logical Synthesis Workflow:
Caption: Plausible synthetic route to the target amine.
Detailed Protocol (Adapted from related syntheses):
-
Myoglobin-Catalyzed Cyclopropanation:
-
An engineered myoglobin catalyst is expressed in E. coli cells.
-
In a two-compartment reactor, 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) is generated in situ and passed into the reaction vessel containing the engineered E. coli and the alkene substrate.
-
The reaction proceeds at room temperature, affording the trans-1-aryl-2-(trifluoromethyl)cyclopropane with high diastereo- and enantioselectivity.
-
-
Oxidative Cleavage:
-
The aryl group of the cyclopropane product is subjected to oxidative cleavage (e.g., using ozonolysis or permanganate) to yield the corresponding carboxylic acid.
-
-
Curtius Rearrangement:
-
The carboxylic acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or a similar reagent.
-
Thermal or photochemical rearrangement of the acyl azide, followed by hydrolysis of the resulting isocyanate, furnishes the desired (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine.
-
Applications in Drug Discovery and Medicinal Chemistry
The (1R,2R)-2-(trifluoromethyl)cyclopropylamine scaffold is a privileged motif in medicinal chemistry due to its ability to impart favorable properties to drug candidates.
Key Advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group resist metabolic degradation, leading to an increased half-life of the drug.
-
Lipophilicity and Permeability: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Conformational Rigidity: The cyclopropane ring restricts the conformational freedom of the molecule, which can lead to a more favorable binding entropy and higher affinity for the target.
-
Bioisosteric Replacement: The trifluoromethylcyclopropyl group can serve as a bioisostere for other groups, such as a tert-butyl group, offering improved metabolic stability while maintaining or enhancing biological activity.
Therapeutic Areas of Interest:
Compounds incorporating the cyclopropane moiety have shown promise in a variety of therapeutic areas, including:
-
Oncology: As inhibitors of receptor tyrosine kinases such as MET and vascular endothelial growth factor receptor 2 (VEGFR-2).
-
Infectious Diseases: Exhibiting antibacterial and antifungal properties.
-
Central Nervous System (CNS) Disorders: Acting as antagonists or agonists for various CNS receptors.
Example Application: Lysine-Specific Demethylase 1 (LSD1) Inhibition
While a specific drug candidate derived from (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is not yet in the public domain, its structural analogs, such as other substituted cyclopropylamines, have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key enzyme involved in epigenetic regulation and is a promising target for cancer therapy.
Mechanism of Action (Hypothetical):
A drug candidate incorporating the (1R,2R)-2-(trifluoromethyl)cyclopropylamine moiety would likely bind to the active site of LSD1. The amine group could form a critical hydrogen bond with a key residue in the enzyme, while the trifluoromethylcyclopropyl group would occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.
Caption: Inhibition of LSD1 by a cyclopropylamine derivative.
Experimental Protocols: Amide Coupling
A common and crucial reaction for primary amines in drug discovery is amide bond formation. The following is a general, self-validating protocol for the coupling of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine with a carboxylic acid.
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amine Addition:
-
Dissolve (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (1.2 eq.) in a minimal amount of the same anhydrous solvent. If using the hydrochloride salt, an additional equivalent of base may be required to liberate the free amine.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Caption: Workflow for a standard amide coupling reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine and its hydrochloride salt.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.
Conclusion
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural features provide a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of their compounds. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to fully leverage the potential of this important intermediate in the pursuit of new and effective therapies.
References
-
Fasan, R. Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. J. Am. Chem. Soc.2017 , 139, 15, 5497–5500. [Link]
-
American Chemical Society. Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. [Link]
-
ResearchGate. Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. [Link]
-
American Chemical Society. Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. [Link]
-
PubMed. Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. [Link]
-
American Chemical Society. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. [Link]
-
Organic Chemistry Portal. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]
-
American Chemical Society. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. [Link]
- Google Patents.
-
Wiley Online Library. Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Approach. [Link]
-
National Institutes of Health. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. [Link]
-
Organic Syntheses. Cyclopropanecarboxylic acid. [Link]
-
National Institutes of Health. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]
-
ResearchGate. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. [Link]
-
Chemistry LibreTexts. Conversion of a Carboxylic Acid to an Amide. [Link]
An In-depth Technical Guide to Trifluoromethyl Cyclopropane Amine Bioisosteres in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic modulation of molecular properties is paramount to achieving desired therapeutic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this endeavor.[1] This guide provides a comprehensive technical overview of the trifluoromethyl cyclopropane amine scaffold, an emerging and powerful bioisostere. We will explore the unique confluence of properties imparted by the trifluoromethyl group and the cyclopropane ring, detailing their profound impact on physicochemical characteristics, metabolic stability, and target engagement. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, application, and strategic value of this unique structural motif.
The Strategic Imperative: Bioisosterism in Modern Drug Design
The journey from a hit compound to a clinical candidate is fraught with challenges, often related to suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties.[2][3] Bioisosterism offers a rational approach to navigate these hurdles by enabling fine-tuning of a molecule's attributes without drastically altering its core pharmacophore.[4] Classical and non-classical bioisosteric replacements can address issues such as:
-
Enhancing Potency: By optimizing steric and electronic interactions with the target protein.[1]
-
Improving Metabolic Stability: By blocking sites of metabolism or altering electronic properties to disfavor enzymatic action.[5][6]
-
Modulating Physicochemical Properties: Adjusting lipophilicity (LogP/LogD), acidity/basicity (pKa), and solubility to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[2][7]
-
Reducing Off-Target Effects: By improving selectivity for the intended biological target.[6]
The trifluoromethyl cyclopropane amine motif has emerged as a sophisticated tool in this context, offering a unique combination of features that can simultaneously address several of these challenges.
Deconstructing the Motif: The Synergy of Fluorine and a Strained Ring
The power of the trifluoromethyl cyclopropane amine scaffold lies in the synergistic interplay between its two key components: the electron-withdrawing trifluoromethyl (CF3) group and the conformationally constrained cyclopropane ring.
The Trifluoromethyl Group: More Than a Lipophilic Hydrogen
The introduction of a CF3 group is a well-established strategy in medicinal chemistry.[8] Its strong electron-withdrawing nature, a consequence of fluorine's high electronegativity, profoundly influences adjacent functional groups.[9] When placed on a carbon alpha to an amine, the CF3 group significantly lowers the amine's basicity (pKa). This modulation is critical for optimizing interactions with biological targets, improving cell permeability, and avoiding unwanted interactions with acidic organelles like lysosomes, which can lead to phospholipidosis. Furthermore, the CF3 group can enhance metabolic stability by shielding adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.[5][10][11][12]
The Cyclopropane Ring: A Rigid Scaffold for Enhanced Performance
The cyclopropane ring is the most prevalent small ring system in medicinal chemistry, featured in over 60 marketed drugs.[13] Its rigid, three-membered structure provides significant conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and reducing the entropic penalty of binding.[3][6] The unique sp2-hybridized character of its C-C bonds also influences its electronic properties. Importantly, the cyclopropyl group increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success rates due to enhanced solubility and more favorable ADME properties.[3][13]
When combined, these two moieties create a bioisostere that can effectively mimic and improve upon common aliphatic and aromatic amines.
The Trifluoromethyl Cyclopropane Amine as a Bioisostere
This scaffold is particularly effective as a bioisostere for sterically hindered amines like tert-butylamines or as a conformationally restricted replacement for substituted anilines and benzylamines. The strategic advantage is captured by comparing key physicochemical properties.
Impact on Basicity and Lipophilicity
The primary and most predictable effect of the α-CF3 group is a substantial reduction in the pKa of the amine. This is a direct result of the inductive electron-withdrawing effect of the CF3 group, which destabilizes the protonated form of the amine.
The cyclopropane ring itself imparts a degree of lipophilicity. The addition of a CF3 group further increases this value. This combined effect allows for the precise tuning of a molecule's LogD (the logarithm of the distribution coefficient at a specific pH), which is a critical parameter for membrane permeability and overall drug disposition.
Table 1: Comparative Physicochemical Properties of Amine Bioisosteres
| Bioisostere | Representative Structure | Typical pKa Range | Typical clogP Range | Key Attributes |
| iso-Propylamine | (CH₃)₂CHNH₂ | 10.6 - 11.0 | 0.5 - 1.0 | Flexible, basic |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.6 - 10.8 | 0.8 - 1.3 | Bulky, basic, metabolically stable |
| Aniline | C₆H₅NH₂ | 4.6 - 5.0 | 0.9 - 1.2 | Aromatic, weakly basic, prone to oxidation |
| CF₃-Cyclopropane Amine | CF₃-c-C₃H₄NH₂ | 4.0 - 5.5 [14] | 1.5 - 2.5 [15] | Rigid, weakly basic, metabolically stable [16][17] |
Note: pKa and clogP values are approximate and can vary based on the overall molecular structure.
The data clearly illustrates that the trifluoromethyl cyclopropane amine occupies a unique physicochemical space, offering low basicity comparable to anilines but with a saturated, rigid, and metabolically robust scaffold.[14][16][17]
Metabolic Stability Profile
The metabolic fate of amines is a significant concern in drug development. Cyclopropylamines, while often used to enhance metabolic stability, can sometimes be susceptible to CYP-mediated bioactivation, leading to ring-opened reactive intermediates.[18] However, the presence of the electron-withdrawing CF3 group can mitigate this risk by destabilizing the radical cation intermediate required for this pathway. The inherent strength of the C-F bond and the steric bulk of the CF3 group also contribute to blocking oxidative metabolism at or near the amine, making this motif a generally robust alternative to more metabolically labile groups.[5]
Synthetic Strategies and Protocols
The construction of the trifluoromethyl cyclopropane amine scaffold requires specialized synthetic methods. Key strategies often involve either the formation of the cyclopropane ring on a trifluoromethyl-containing precursor or the introduction of the trifluoromethyl group onto a pre-formed cyclopropane.
Strategy 1: Cyclopropanation of Trifluoromethylated Alkenes
One of the most common approaches involves the reaction of a trifluoromethyl-substituted alkene with a carbene or carbene equivalent. Rhodium-catalyzed cyclopropanation using trifluoromethyldiazoalkanes is a powerful method for this transformation, often proceeding with high diastereoselectivity and enantioselectivity when chiral ligands are employed.[19]
Caption: Replacing a tert-butyl group with a CF3-cyclopropane.
Conclusion and Future Outlook
The trifluoromethyl cyclopropane amine scaffold is a testament to the power of rational, multi-parameter optimization in drug design. By combining the conformational rigidity and favorable Fsp3 character of the cyclopropane ring with the powerful electronic and metabolic-shielding effects of the trifluoromethyl group, medicinal chemists have a potent tool to address common developability issues. This motif provides a unique solution for modulating amine basicity, enhancing metabolic stability, and controlling conformation simultaneously. As synthetic methodologies for accessing these complex building blocks become more robust and scalable,[16][17] we anticipate their increasingly widespread application in the development of next-generation therapeutics across a multitude of disease areas.
References
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Trifluoromethyl-cyclopropane | C4H5F3 | CID 14532111. PubChem - NIH.
- Put a ring on it: application of small aliph
- Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphon
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
- Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties.
- Case studies of fluorine in drug discovery. Elsevier.
- What is the role of bioisosterism in drug design?
- General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes.
- (PDF) General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Bioisosterism. Drug Design Org.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
Sources
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Vicinal vs. Geminal Trifluoromethyl Cyclopropylamines: A Structural and Functional Analysis for Medicinal Chemistry
This guide provides an in-depth technical analysis of vicinal and geminal trifluoromethyl cyclopropylamines (TFM-CPAs), structured for application in medicinal chemistry and drug design.
Executive Summary
The incorporation of trifluoromethyl (
While both motifs leverage the metabolic stability of the
This guide delineates the critical differences in their synthesis, properties, and application.
Structural & Stereochemical Analysis[1]
The fundamental difference lies in the relative positioning of the amine (
Geminal TFM-CPAs
-
Topology: Both substituents reside on the same carbon (
). -
Symmetry: The core is achiral if the
and carbons are unsubstituted or symmetrically substituted. -
Steric Profile: Creates a dense, spherical steric bulk structurally analogous to a tert-butyl group but with high polarity.
-
Conformation: The
group locks the amine orientation, preventing rotation and minimizing entropic penalties upon binding.
Vicinal TFM-CPAs
-
Topology: Substituents reside on adjacent carbons (
and ). -
Stereochemistry: Possesses two chiral centers, giving rise to diastereomers (cis and trans) and enantiomers.
-
Trans-isomer: Generally thermodynamically favored; places the bulky
and groups on opposite faces, minimizing steric clash. -
Cis-isomer: "Facially polar" motif. The dipoles of the
and bonds can align or oppose depending on rotation, creating a unique electrostatic surface.
-
Visualization of Structural Logic
Figure 1: Structural and functional divergence of Geminal vs. Vicinal TFM-CPAs.
Physicochemical Profiling
The strategic choice between geminal and vicinal isomers often hinges on
Basicity ( ) Modulation
The electron-withdrawing nature of the
| Property | Geminal ( | Vicinal ( | Reference Standard (Cyclopropylamine) |
| Proximity | N/A | ||
| Electronic Effect | Massive inductive withdrawal. | Strong inductive withdrawal. | Donor (Walsh orbitals). |
| Estimated | < 6.0 (Weakly basic to non-basic) | ~ 5.5 - 7.0 (Moderately basic) | ~ 9.1 |
| Physiological State | Predominantly Neutral at pH 7.4 | Mixed Ionization | Predominantly Cationic |
| Permeability | High (due to neutral fraction) | Moderate to High | Low (unless actively transported) |
Key Insight: Geminal TFM-CPAs are often used to strip basicity from a molecule to improve blood-brain barrier (BBB) penetration or reduce hERG channel inhibition (which often requires a basic amine).
Metabolic Stability[2]
-
Geminal: The quaternary carbon center prevents
-oxidation by Cytochrome P450 enzymes. The group sterically shields the nitrogen, making it highly resistant to N-dealkylation. -
Vicinal: While the
group protects the position, the proton (alpha to nitrogen) remains susceptible to oxidative metabolism, though the adjacent electron-withdrawing group deactivates this position relative to the unsubstituted parent.
Synthetic Accessibility
The synthesis of these cores requires distinct methodologies due to the different bond-forming logic.
Geminal Synthesis: Deoxyfluorination Strategy
The most scalable route to Geminal TFM-CPAs, pioneered by Pavel Mykhailiuk , involves the conversion of cyclopropane carboxylic acids to trifluoromethyl groups using sulfur tetrafluoride (
-
Precursor: 1-aminocyclopropanecarboxylic acid (Acc).
-
Reagent:
(or DAST/Deoxo-Fluor for smaller scales, though is preferred for industrial scale). -
Mechanism: Carboxyl
Acyl fluoride Trifluoromethyl.
Vicinal Synthesis: Carbenoid Cyclopropanation
Vicinal TFM-CPAs are typically constructed via transition-metal catalyzed cyclopropanation of alkenes with trifluorodiazoethane, a method refined by Huw Davies .
-
Precursor: Alkenes (e.g., styrenes or vinyl boronates).
-
Reagent: 2,2,2-Trifluorodiazoethane (
). -
Catalyst: Rhodium(II) or Copper(I) complexes (e.g.,
or Cu-Box ligands). -
Selectivity: Ligand control determines cis/trans and enantioselectivity.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways for Geminal (Deoxyfluorination) and Vicinal (Cyclopropanation) scaffolds.
Experimental Protocols
Protocol A: Synthesis of Geminal TFM-CPA (Mykhailiuk Method)
Target: 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride.
Context: This protocol utilizes
-
Preparation: Charge a stainless steel autoclave with 1-aminocyclopropanecarboxylic acid (10.0 mmol) and anhydrous HF (10 mL).
-
Fluorination: Condense
(30.0 mmol) into the autoclave at -78°C. -
Reaction: Seal the autoclave and heat to 80°C for 12 hours.
-
Work-up:
-
Cool to room temperature and carefully vent excess gases (
, ) into a KOH scrubber. -
Pour the residue onto ice/water.
-
Basify with aqueous NaOH to pH > 10.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
-
Isolation: Dry organic layer over
, filter, and treat with HCl in ether to precipitate the amine salt. -
Yield: Typically 60-80%.
Protocol B: Synthesis of Vicinal TFM-CPA (Diazo Method)
Target: trans-2-(Trifluoromethyl)cyclopropan-1-amine. Context: Uses in situ generated diazo species.
-
Catalyst Loading: In a flame-dried flask under Argon, dissolve
(0.1 mol%) in dry Dichloromethane (DCM). -
Substrate: Add the alkene precursor (e.g., N-Boc-vinylamine or styrene equivalent) (1.0 equiv).
-
Diazo Addition: Slowly add 2,2,2-trifluorodiazoethane (1.2 equiv) (generated from trifluoroethylamine hydrochloride and
) via syringe pump over 4 hours to minimize dimerization. -
Reaction: Stir at room temperature for 12 hours.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Deprotection: If N-protected, treat with TFA/DCM (1:1) to liberate the free amine.
References
-
Mykhailiuk, P. K. (2014). "Synthesis of trifluoromethyl-substituted cyclopropanes." Chemistry – A European Journal, 20(17), 4942–4947. Link
-
Barnes-Seeman, D., et al. (2013). "1,1-Disubstituted cyclopropanes as bioisosteres of tert-butyl groups." ChemMedChem, 8(8), 1253–1257. Link
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, 9(14), 2625–2628. Link
-
Grygorenko, O. O., et al. (2009). "Conformational preferences and basicities of monofluorinated cyclopropyl amines." Organic & Biomolecular Chemistry, 7, 3017-3023. Link
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
Sources
Conformational Rigidity of Trifluoromethyl Cyclopropane Building Blocks
This guide details the strategic application, synthesis, and physical mechanics of trifluoromethyl (
Executive Summary: The Rigid Bioisostere
In modern medicinal chemistry, the "Magic Methyl" effect—where adding a methyl group boosts potency by restricting conformation—has evolved. The trifluoromethyl (
Unlike flexible alkyl chains, the cyclopropane ring acts as a structural vector , locking substituents into precise 3D orientations. The addition of a
-
Steric Bulk: The
group (approximate van der Waals volume 42 ų) acts as a "locking pin," restricting the rotation of adjacent substituents more effectively than a methyl group. -
Electronic Steering: The strong dipole of the C-F bonds (
D) creates electrostatic repulsion with adjacent polar groups (e.g., amines, carbonyls), forcing them into specific, predictable rotamers.
This guide explores the mechanics of this rigidity, scalable synthesis protocols, and their application in optimizing ligand-target binding.
The Physics of Rigidity: Dipoles and Vectors
The conformational rigidity of
The "Dipole-Steering" Effect
In a standard cyclopropane, substituents can often rotate to minimize steric clash. However, in
-
Vector Definition: The cyclopropane ring holds the
group and the functional handle (e.g., amine, acid) at a fixed angle (approx. 60° bond angle). -
Rotational Restriction: For a substituent like an amine (
) or an aryl group adjacent to the , the preferred conformation is often anti-periplanar to the C-F bonds to minimize lone-pair/lone-pair repulsion. This reduces the entropic cost of binding ( ) by pre-organizing the molecule into the bioactive conformation.
Bioisosteric Mapping
The 1,1-disubstituted trifluoromethyl cyclopropane motif is frequently used as a bioisostere for the tert-butyl group .
-
Shape: Both are bulky and spherical.
-
Difference: The
-cyclopropane offers a vector for extending the molecule (via the ring) that the tert-butyl group (a terminal cap) cannot provide.
Strategic Synthesis: Scalable Access
Accessing these motifs requires overcoming the high energy barrier of the cyclopropane ring and the specific reactivity of fluorinated precursors. Two primary routes dominate: Deoxyfluorination (for scale) and Diazo-Carbene Insertion (for stereocomplexity).
Route A: Deoxyfluorination of Cyclopropane Carboxylic Acids
This is the preferred industrial route for generating 1-(trifluoromethyl)cyclopropanes. It utilizes Sulfur Tetrafluoride (
-
Challenge: Standard acids often decarboxylate or polymerize under
conditions. -
Solution: Use of Potassium Salts .[1][2][3] Converting the acid to its salt (
) stabilizes the substrate and acts as a Lewis base to activate the fluorinating agent, preventing side reactions like decarboxylation.
Route B: Metal-Catalyzed Carbene Transfer
For chiral applications, Rhodium- or Copper-catalyzed reaction of trifluoromethyldiazoalkanes (or in situ generated equivalents) with alkenes is used.
Diagram 1: Decision Matrix for Synthesis
Caption: Strategic selection between Deoxyfluorination (scale) and Carbene Transfer (chirality).
Experimental Protocol: Scalable Deoxyfluorination
Objective: Synthesis of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid derivative via the potassium salt method. This protocol avoids the decarboxylation issues common with pyridine-based substrates.[4]
Safety Warning:
Materials
-
Substrate: 1-substituted cyclopropane-1-carboxylic acid (10 mmol).
-
Reagent: Sulfur Tetrafluoride (
) gas.[2][4][5] -
Base: Potassium Hydroxide (KOH).
-
Solvent: Dichloromethane (DCM) or neat (depending on salt stability).
-
Equipment: Stainless steel autoclave (Monel or Hastelloy).
Step-by-Step Methodology
-
Salt Formation (Critical Step):
-
Dissolve the carboxylic acid (1.0 equiv) in methanol.
-
Add a stoichiometric amount of KOH (1.0 equiv) dissolved in methanol.
-
Stir for 30 minutes at room temperature.
-
Evaporate the solvent to dryness and dry the resulting potassium salt under high vacuum at 50°C for 4 hours. Note: Moisture leads to HF formation and lower yields.
-
-
Autoclave Loading:
-
Place the dry potassium salt into the stainless steel autoclave.
-
Cool the autoclave to -78°C (dry ice/acetone bath).
-
Condense
(3.0–4.0 equiv) into the autoclave. Excess SF4 is required to drive the equilibrium.
-
-
Reaction:
-
Seal the autoclave and allow it to warm to room temperature.
-
Heat the vessel to 80–100°C.
-
Maintain temperature for 12–24 hours. The salt stabilizes the intermediate, preventing ring opening.
-
-
Workup:
-
Cool the autoclave to room temperature, then to -78°C.
-
Carefully vent the excess
and HF by bubbling through a scrubber solution (KOH/Water). -
Dilute the residue with DCM and neutralize with aqueous
. -
Separate the organic layer, dry over
, and concentrate.
-
-
Purification:
-
Purify via distillation or silica gel chromatography (eluent: Hexanes/EtOAc).
-
Table 1: Comparison of Synthetic Methods
| Feature | Deoxyfluorination ( | Carbene Transfer (Diazo) |
| Precursor | Carboxylic Acids (Cheap) | Trifluorodiazoalkanes (Specialized) |
| Scalability | High (kg scale) | Moderate (Safety concerns with diazo) |
| Stereocontrol | Racemic (usually) | High (Catalyst dependent) |
| Safety | Requires Autoclave/HF handling | Explosion hazard (Diazo) |
| Primary Use | Building Block Manufacturing | Late-stage Functionalization |
Case Study: 5-HT2C Agonist Design
A compelling application of this rigidity is found in the design of selective Serotonin 2C (5-HT2C) receptor agonists.
The Challenge: Developing a selective agonist that avoids the 5-HT2B receptor (associated with valvular heart disease). The Solution:
-
Researchers replaced a flexible ethyl linker with a trans-2-(trifluoromethyl)cyclopropyl group.
-
Mechanism: The
group locked the amine side chain into a specific vector relative to the aromatic core. -
Result: The rigidified analog showed a 10-fold improvement in selectivity and increased metabolic stability by blocking P450 oxidation at the linker position.
Diagram 2: Conformational Locking Mechanism
Caption: Progression from flexible chains to stereoelectronically locked CF3-cyclopropanes.
References
-
Mykhailiuk, P. K. (2023).[5] General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Journal of Organic Chemistry. Link[2]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[6] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Battilocchio, C., et al. (2016).[7] Trifluoromethyl Cyclopropanes as Versatile Building Blocks. Chemistry – A European Journal. Link
Sources
Application Note: Enantioselective Synthesis of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Scaffolds from Diazo Precursors
Abstract
The (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine motif is a privileged scaffold in medicinal chemistry, imparting favorable pharmacological properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] Its synthesis, however, presents a significant stereochemical challenge. This guide provides an in-depth analysis and detailed protocols for the enantioselective synthesis of this key structural unit, focusing on modern catalytic methods that utilize trifluoromethyl-substituted diazo precursors. We will explore two primary field-proven strategies: a rhodium-catalyzed approach for direct cyclopropanation and a versatile copper-catalyzed method via a boronate intermediate. The causality behind experimental design, catalyst selection, and safety protocols for handling energetic diazo compounds are discussed to provide researchers with a robust and reproducible framework for accessing these high-value molecules.
Introduction: The Strategic Value of Trifluoromethyl Cyclopropylamines
The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a well-established strategy for optimizing its pharmacokinetic and pharmacodynamic profile. Concurrently, the rigid, three-dimensional structure of the cyclopropane ring serves as a bioisostere for larger, more flexible groups, often improving target engagement. The combination of these two features in chiral trans-cyclopropylamines has made them highly sought-after building blocks in drug discovery.
The core challenge lies in the precise control of stereochemistry at two adjacent carbon centers, one of which is substituted with a strongly electron-withdrawing trifluoromethyl group. Metal-catalyzed decomposition of diazo compounds to form transient metal-carbene intermediates, which then undergo a [2+1] cycloaddition with an alkene, has emerged as the most powerful method for constructing the cyclopropane ring.[3] The success of this approach hinges on the design of the chiral catalyst, which orchestrates the enantioselective transfer of the trifluoromethyl-carbene moiety.
Mechanistic Cornerstone: The Asymmetric Catalytic Cycle
The fundamental mechanism for this transformation involves the reaction of a diazo compound with a transition metal catalyst, typically based on rhodium(II) or copper(I), to generate a highly reactive metal-carbene intermediate after the expulsion of nitrogen gas.[3] This electrophilic carbene is then intercepted by an alkene. The genius of the asymmetric variant lies in the chiral ligands coordinated to the metal center. These ligands create a sterically and electronically defined environment, or "chiral pocket," which dictates the trajectory of the alkene's approach to the carbene, thereby favoring the formation of one enantiomer over the other.
Caption: Figure 1. Generalized catalytic cycle for asymmetric cyclopropanation.
Synthetic Strategy A: Copper-Catalyzed Cyclopropanation of Alkenyl Boronates
This strategy offers a robust and versatile two-step route to the target amine. It begins with the highly enantioselective cyclopropanation of an (E)-alkenyl boronate with trifluorodiazoethane.[4][5] The resulting cyclopropylboronate is a stable, versatile intermediate that can be subsequently converted to the amine with retention of stereochemistry, providing excellent control over the final product's configuration.
Rationale & Field Insights
The use of an alkenyl boronate substrate is strategically brilliant. The boronate group serves two purposes: first, it activates the alkene for cyclopropanation, and second, it provides a synthetic handle for downstream functionalization into the desired amine. Copper(I) catalysts paired with chiral bisoxazoline (BOX) ligands are particularly effective for this transformation, consistently delivering high levels of stereocontrol.[4][5][6]
Detailed Protocol: Synthesis of (1R,2R,3S)-Pinacol 2-Phenyl-3-(trifluoromethyl)cyclopropylboronate
Safety First: Trifluorodiazoethane is a potentially explosive and toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield. Handling of diazo precursors requires extreme caution.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(CH₃CN)₄PF₆ (5.6 mg, 0.015 mmol, 3 mol%) and (R,R)-Ph-BOX ligand (6.4 mg, 0.018 mmol, 3.6 mol%).
-
Solvent Addition: Add 2.5 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Substrate Addition: Add (E)-styryl pinacolboronate (108 mg, 0.5 mmol, 1.0 equiv) to the catalyst solution.
-
Reaction Cooling: Cool the reaction mixture to -20 °C using a cryocooler or a suitable cooling bath.
-
Diazo Addition: Prepare a solution of trifluorodiazoethane (CF₃CHN₂) in DCM (approx. 0.3 M). Using a syringe pump, add ~2.5 mL of the CF₃CHN₂ solution (approx. 0.75 mmol, 1.5 equiv) to the reaction mixture over a period of 4 hours.
-
Expert Insight: Slow addition is critical to maintain a low stationary concentration of the diazo compound, which minimizes side reactions and enhances safety.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR until the starting boronate is consumed.
-
Quenching & Work-up: Once complete, allow the mixture to warm to room temperature and quench any remaining diazo compound by carefully adding a few drops of acetic acid. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.
Data Presentation & Expected Outcomes
The following table summarizes typical results for the cyclopropanation of various (E)-alkenyl boronates based on published data.[4][5]
| Substrate (Ar) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Phenyl | 85 | >20:1 | 96 |
| 4-MeO-Ph | 81 | >20:1 | 97 |
| 4-Cl-Ph | 88 | >20:1 | 95 |
| 2-Naphthyl | 75 | >20:1 | 94 |
Characterization: The product's absolute and relative stereochemistry should be confirmed by 2D NMR (NOESY) experiments and comparison to literature data. Enantiomeric excess is determined by chiral HPLC or SFC analysis.
Conversion to (1R,2R)-2-Aryl-1-(trifluoromethyl)cyclopropan-1-amine
The boronate intermediate is readily converted to the amine via established methods, such as reaction with hydroxylamine-O-sulfonic acid, which proceeds with retention of configuration at the carbon-boron bond.
Synthetic Strategy B: Rhodium-Catalyzed Direct Cyclopropanation
This approach aims to construct the trifluoromethyl cyclopropane ring on a substrate that already contains a protected amine precursor. Dirhodium(II) carboxylate and carboxamidate complexes are exceptionally effective catalysts for decomposing diazo compounds and are renowned for their high stereoselectivity in cyclopropanation reactions.[1][7][8]
Rationale & Field Insights
The key to this strategy is the choice of a chiral dirhodium catalyst. Catalysts derived from chiral amino acids, such as the adamantylglycine-derived Rh₂(R-PTAD)₄, have demonstrated outstanding performance, achieving both high diastereoselectivity and enantioselectivity (up to 98% ee).[1] The reaction works best with styrenyl alkenes, making it suitable for synthesizing aryl-substituted cyclopropylamines. A critical advancement in this area is the in situ generation of the diazo compound from a stable precursor, which circumvents the need to handle the volatile and hazardous diazo reagent directly.[1]
Caption: Figure 2. Workflow for in situ generation and cyclopropanation.
Detailed Protocol: In Situ Synthesis of Boc-(1R,2R)-2-(Trifluoromethyl)-2-(phenyl)cyclopropan-1-amine
Safety First: While this protocol avoids isolating the diazo compound, the reaction generates nitrogen gas and should be conducted in a well-ventilated fume hood with appropriate pressure relief (e.g., a needle in the septum).
-
Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral dirhodium catalyst Rh₂(S-PTAD)₄ (7.8 mg, 0.005 mmol, 1 mol%).
-
Reagent Addition: Add N-Boc-styrene (if the amine is not on the aromatic ring, 102 mg, 0.5 mmol, 1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 138 mg, 1.0 mmol, 2.0 equiv).
-
Solvent & Cooling: Add 5 mL of anhydrous DCM and cool the stirred suspension to 0 °C in an ice bath.
-
Precursor Addition: In a separate vial, dissolve 1-phenyl-2,2,2-trifluoroethyl N-triftosylhydrazone (262 mg, 0.6 mmol, 1.2 equiv) in 5 mL of anhydrous DCM.
-
Slow Addition: Using a syringe pump, add the hydrazone solution to the reaction flask over 2 hours.
-
Expert Insight: The base (K₂CO₃) deprotonates the hydrazone to form the diazo species in situ. The diazo compound is immediately consumed by the rhodium catalyst, preventing its accumulation. This is the cornerstone of the protocol's improved safety and efficiency.[1]
-
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the Boc-protected cyclopropylamine. Subsequent deprotection with an acid like TFA will yield the final target compound.
Data Presentation & Expected Outcomes
This method provides excellent stereocontrol for a range of styrene derivatives.
| Alkene Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Styrene | 95 | >20:1 | 98 |
| 4-Methylstyrene | 92 | >20:1 | 97 |
| 4-Bromostyrene | 96 | >20:1 | 98 |
| N-Boc-4-vinylaniline | 85 | >20:1 | 96 |
Conclusion
The enantioselective synthesis of (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine from diazo precursors is a solved problem in modern organic chemistry, with multiple robust and scalable solutions available to researchers. The copper-catalyzed boronate strategy offers modularity and access to a key synthetic intermediate, while the rhodium-catalyzed in situ approach provides a highly efficient and direct route with enhanced safety. The choice between these methods will depend on the specific target molecule and available starting materials. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided, scientists in the field of drug development can confidently access these valuable chiral building blocks for their research programs.
References
-
del Hoyo, A. M., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(15), 6078–6083. [Link][4][5][6]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link][1]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link][3]
-
Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(5), 1597-1601. [Link][7][8]
-
Tyagi, V., Bonn, R. B., & Fasan, R. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Journal of the American Chemical Society, 139(15), 5293–5296. [Link][9][10]
Sources
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Incorporation of (1R,2R)-2-CF3-cyclopropyl moiety into peptide backbones
Application Note: Strategic Incorporation of (1R,2R)-2-Trifluoromethylcyclopropane-1-Amino Acid into Peptide Backbones
Executive Summary
The incorporation of fluorinated conformational constraints into peptide backbones is a high-impact strategy for overcoming the inherent limitations of peptide therapeutics: poor metabolic stability and low membrane permeability. This guide details the protocol for incorporating the (1R,2R)-2-trifluoromethylcyclopropane-1-amino acid (Tfm-Cp-AA) moiety.
This specific scaffold offers a dual advantage:
-
Conformational Locking: The cyclopropane ring restricts rotation around the
( ) and ( ) bonds, reducing the entropic penalty of receptor binding. -
The Fluorine Effect: The trifluoromethyl (
) group lowers the of the adjacent amine, increases local lipophilicity, and provides metabolic armor against proteolytic cleavage.
The Building Block: Properties & Handling
The core building block for Solid Phase Peptide Synthesis (SPPS) is Fmoc-(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylic acid .
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~393.36 g/mol |
| Stereochemistry | (1R, 2R) denotes the absolute configuration of the cyclopropane ring substituents. |
| Solubility | Soluble in DMF, NMP, DMSO. Limited solubility in DCM. |
| Storage | -20°C, desiccated. Hygroscopic. |
Stereochemical Note: The (1R,2R) isomer typically induces a "kink" in the peptide backbone that mimics or stabilizes
Protocol: Solid Phase Peptide Synthesis (SPPS)
Incorporating Tfm-Cp-AA requires modified protocols due to the steric bulk of the
Workflow Diagram
Caption: Optimized SPPS workflow highlighting critical modifications for Tfm-Cp-AA incorporation.
Step-by-Step Procedure
1. Resin Preparation:
-
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal acids or Rink Amide MBHA for amides.
-
Why? 2-CTC allows for mild cleavage if fragment condensation is needed later. MBHA provides better mechanical stability for the extended coupling times required by the bulky
group.
2. Coupling the Tfm-Cp-AA (The "In" Step): Standard carbodiimide (DIC) coupling is often insufficient.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Ratio: 3 equiv AA : 2.9 equiv HATU : 6 equiv DIPEA.
-
Condition: Double coupling (2 x 4 hours) is mandatory.
-
Monitoring: The Chloranil test is preferred over Kaiser test, as the secondary amines or hindered primary amines might give false negatives.
3. Coupling the Next Amino Acid (The "Out" Step):
This is the most difficult step. The amine of the Tfm-Cp residue is sterically shielded by the
-
Reagents: Use COMU or PyAOP (phosphonium salts are more reactive for hindered amines).
-
Temperature: Elevate temperature to 50°C (microwave assisted is ideal: 25W, 75°C max for 10 min).
-
Warning: Avoid racemization of the incoming amino acid (especially Cys or His) if using heat.
4. Cleavage:
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
.[1] -
Note: The
-cyclopropane moiety is chemically stable to standard TFA cleavage conditions. It does not undergo ring-opening under these conditions.
Structural Validation & Analysis
Once synthesized, the integrity of the incorporation must be validated.
A. -NMR Spectroscopy
This is the most definitive test. The
-
Protocol: Dissolve crude peptide in
or . -
Expected Signal: A singlet (or doublet if coupled to backbone protons) appearing between -60 and -75 ppm (relative to
). -
Diagnostic: If the ring opens or rearranges, this shift will move significantly (often >10 ppm) or split into complex multiplets.
B. Comparative Stability Assay (Data Summary)
The following table illustrates the stability enhancement observed when replacing an Isoleucine (Ile) residue with Tfm-Cp-AA in a model protease assay (Chymotrypsin).
| Peptide Sequence | Relative Stability | |
| Linear Control (Ac-Ala-Ile-Ala-NH2) | 45 | 1.0x |
| Tfm-Cp Analog (Ac-Ala-[TfmCp]-Ala-NH2) | > 1440 (24h) | > 32x |
Interpretation: The steric bulk of the
Conformational Logic
The Tfm-Cp moiety does not just add bulk; it forces the backbone into specific angles.
Caption: Mechanism of action for Tfm-Cp induced conformational restriction.
References
-
Milanole, G., et al. (2013). "Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics."[2] The Journal of Organic Chemistry, 78(2), 212-223.[2]
-
Mykhailiuk, P. K. (2019). "Fluorinated Cyclopropanes in Drug Discovery." Chemical Reviews, 121(3), 1670–1715. (Contextual grounding on Tfm-Cp properties).
-
Tsurumi, H., et al. (2017). "Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides."[3] Chemistry – A European Journal, 23(13), 3034-3041.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Standard protocols for hindered coupling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rhodium-Catalyzed Asymmetric Cyclopropanation for Chiral Amine Synthesis
Executive Summary
The cyclopropylamine motif is a privileged pharmacophore in modern drug discovery, featured in FDA-approved therapeutics such as Tranylcypromine (antidepressant), Ticagrelor (antiplatelet), and Grazoprevir (HCV protease inhibitor). The rigid three-membered ring restricts conformational freedom, often enhancing potency and metabolic stability compared to acyclic amine analogs.
This guide details the application of Dirhodium(II) Tetracarboxylates and Carboxamidates for the asymmetric synthesis of chiral cyclopropylamines. Unlike traditional Simmons-Smith reactions, Rh-catalyzed decomposition of diazo compounds allows for the simultaneous formation of C-C bonds with high diastereo- and enantiocontrol. We focus on two primary strategies:
-
Direct Cyclopropanation of
-vinyl phthalimides (protected enamines). -
Cyclopropanation of Alkenes with diazoacetates, yielding precursors for Curtius rearrangement.
Mechanistic Principles & Catalyst Selection[1][2]
The Catalytic Cycle
The reaction proceeds via a hydrophobic pocket created by the ligands surrounding the dirhodium core. The Rh(II)-Rh(II) dimer acts as a "lantern," where the diazo compound binds axially.
-
Diazo Activation: Nucleophilic attack of the diazo carbon onto the axial Rh site.
-
Dedifferentiation: Loss of
generates a transient, highly electrophilic Metal-Carbene species. -
Enantiodetermining Step: The alkene approaches the carbene. The trajectory is governed by the ligand's steric bulk (e.g., DOSP or PTAD), forcing the alkene to approach from the open quadrant to minimize steric clash.
Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropanation.[1][2] The metal-carbene formation is typically rate-limiting.
Catalyst Selection Guide
Selecting the correct ligand environment is critical for yield and stereocontrol.
| Catalyst | Ligand Type | Primary Application | Key Feature |
| Acetate (Achiral) | Initial screening, racemic standards. | High reactivity, low cost. | |
| Prolinate (Chiral) | Donor-Acceptor Carbenes (e.g., vinyldiazoacetates).[3][4] | Excellent for intermolecular reactions; high | |
| Phthalimido (Chiral) | Acceptor-Only Carbenes (e.g., diazoacetates). | Sterically bulky; ideal for electron-deficient alkenes. | |
| Chelating Dicarboxylate | Intramolecular / C-H Insertion. | High turnover number; robust stability. |
Strategic Planning & Safety
Safety: Handling Diazo Compounds
CRITICAL WARNING: Diazo compounds are potentially explosive.[7][8]
-
Temperature: Store stock solutions at -20°C or -78°C.
-
Concentration: Never concentrate pure diazo compounds to dryness. Handle as dilute solutions (<1 M).
-
Glassware: Use flame-dried glassware without ground glass joints (if possible) or use Teflon sleeves to prevent friction-induced detonation.
-
Quenching: Quench excess diazo with acetic acid until nitrogen evolution ceases.
Solvent Effects
Non-coordinating solvents are required to prevent competitive binding at the Rh axial site.
-
Preferred: Dichloromethane (DCM), Pentane, Hexanes,
-Trifluorotoluene. -
Avoid: Acetonitrile, THF, DMSO (these poison the catalyst).
Protocol A: Direct Synthesis of Protected Cyclopropylamines
Target: Asymmetric cyclopropanation of
Materials
-
Catalyst:
(1.0 mol%)[9] -
Substrate:
-Vinyl phthalimide (1.0 equiv) -
Reagent: Methyl phenyldiazoacetate (1.2 equiv) - Donor-Acceptor Carbene precursor
-
Solvent: Anhydrous Hexanes or 2,2-Dimethylbutane (DMB)
Step-by-Step Procedure
-
Catalyst Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve
-vinyl phthalimide (1.0 mmol, 173 mg) and (0.01 mmol, 19 mg) in anhydrous hexanes (5 mL). -
Temperature Control: Cool the mixture to -78°C (dry ice/acetone bath). Note: Low temperature enhances enantioselectivity for DOSP catalysts.
-
Diazo Addition (Critical): Dissolve methyl phenyldiazoacetate (1.2 mmol) in hexanes (5 mL). Load into a gas-tight syringe. Using a syringe pump, add the diazo solution dropwise over 1–2 hours .
-
Why? Slow addition keeps the steady-state concentration of diazo low, preventing carbene dimerization (formation of fumarates).
-
-
Reaction Monitoring: Once addition is complete, allow the reaction to warm to room temperature naturally and stir for an additional 2 hours. Monitor by TLC (disappearance of diazo spot).
-
Workup:
-
Filter the reaction mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure (ensure bath temp < 30°C).
-
-
Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
-
Deprotection (Post-Protocol): The phthalimide group can be removed using hydrazine hydrate or methylamine to yield the free primary amine.
Protocol B: Synthesis of Cyclopropyl Amino Acid Precursors
Target: Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA). Application: The resulting ester is hydrolyzed to the acid and converted to the amine via Curtius rearrangement.
Materials
-
Catalyst:
(1.0 mol%) -
Substrate: Styrene (5.0 equiv) - Used in excess for Acceptor-only carbenes.
-
Reagent: Ethyl Diazoacetate (EDA) (1.0 equiv)
-
Solvent: DCM (Anhydrous)
Experimental Workflow
Figure 2: Workflow for acceptor-only carbene cyclopropanation.
Step-by-Step Procedure
-
Setup: Charge a flask with
(0.5 mol%) and Styrene (5.0 equiv) in DCM. -
Slow Addition: Add Ethyl Diazoacetate (1.0 equiv) in DCM via syringe pump over 6 hours at 0°C.
-
Note: Excess styrene is used because EDA is highly reactive and prone to dimerization.
-
-
Purification: Evaporate solvent and excess styrene. Isolate the cyclopropyl ester via chromatography.
-
Stereochemistry:
typically favors the trans-cyclopropane with high enantioselectivity.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Diazo concentration too high. | Increase dilution; slow down addition rate (e.g., extend to 4-8 hours). |
| Low Enantioselectivity ( | Temperature too high or wrong solvent. | Lower temp to -78°C; switch to non-polar solvent (Pentane/Hexane) for DOSP catalysts. |
| No Reaction | Catalyst poisoning. | Ensure solvent is anhydrous and free of Lewis bases (amines, thioethers, pyridine). |
| Epimerization | Acidic silica during purification. | Add 1% Et3N to the eluent during chromatography. |
References
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417–424.
-
Doyle, M. P. (1986). "Catalytic methods for metal carbene transformations." Chemical Reviews, 86(5), 919–939.
-
Davies, H. M. L. (1999). "Dirhodium Tetra(N-arylsulfonylprolinates) as Chiral Catalysts for Asymmetric Transformations." Aldrichimica Acta, 32(3).
-
Strem Chemicals. "Technical Notes for Rh2(S-DOSP)4 and Rh2(S-PTAD)4."
-
Proctor, P., et al. (2019). "Safety of Diazo Compounds: Thermal Stability and Explosive Hazard Assessment." Organic Process Research & Development, 23(12).
Sources
- 1. Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. resources.strem.com [resources.strem.com]
Application Note: Stereoselective Synthesis of Chiral Cyclopropylamines via Curtius Rearrangement
Executive Summary
Chiral cyclopropylamines (CPAs) are privileged structural motifs in modern pharmacophores, present in blockbuster therapeutics such as Ticagrelor (antiplatelet), Tranylcypromine (MAOI), and Lemborexant (insomnia). The primary synthetic challenge lies in installing the amine functionality without compromising the high ring strain of the cyclopropane core or eroding the stereochemical integrity of the chiral centers.
This Application Note details the Curtius Rearrangement as the superior methodology for this transformation. Unlike the Hofmann rearrangement (which requires strong bases that can epimerize chiral centers) or the Schmidt reaction (which uses strong acids that may trigger ring-opening), the Curtius rearrangement proceeds via a concerted thermal mechanism, ensuring complete retention of stereochemistry at the migrating carbon.
Mechanistic Principles & Stereoretention
The success of the Curtius rearrangement for chiral CPAs relies on the concerted nature of the migration step. The acyl azide intermediate undergoes thermal decomposition where the alkyl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas (
Because the migrating carbon–carbon bond breaks and the new carbon–nitrogen bond forms in a concerted fashion, the chiral center does not have the opportunity to planarize (racemize) or form a carbocation (which would lead to ring-opening/expansion).
Figure 1: Mechanistic Pathway for Stereoretention
The following diagram illustrates the concerted migration of the chiral cyclopropyl group.
Caption: Stereospecific migration of the cyclopropyl group occurs via a concerted transition state, preventing racemization.
Reagent Selection Matrix
Choosing the right reagent system is critical for yield and safety. For discovery chemistry (mg to g scale), DPPA is the gold standard due to its operational simplicity. For process chemistry (>100 g scale), the Mixed Anhydride method is preferred to manage atom economy and cost.
| Feature | DPPA (Diphenylphosphoryl azide) | Mixed Anhydride (ClCO2Et / NaN3) |
| Reagent Type | "One-pot" Liquid Reagent | Two-step activation (in situ) |
| Primary Utility | Research / High-value intermediates | Process Scale-up / Cost-sensitive |
| Stereoretention | Excellent (>99% ee maintained) | Good (Risk of racemization during activation) |
| Conditions | Mild, Neutral/Basic (TEA), Reflux | Low Temp Activation (0°C), then Heat |
| Safety Profile | Non-explosive (shock stable), Toxic | Explosion Hazard (NaN3 residue), Toxic |
| Byproducts | Diphenylphosphate (removable by wash) | Salts (NaCl), CO2 |
| Cost | High | Low |
Safety Directives: Handling Azides
CRITICAL SAFETY WARNING: All Curtius rearrangements involve azide intermediates.
-
The Rule of Three: Ensure your intermediate acyl azide satisfies the stability ratio:
(Where is the number of atoms.[1] If the ratio is < 3, the compound is potentially explosive.)[1][2] -
Isolation: Do NOT isolate low-molecular-weight acyl azides. Proceed immediately to the thermal rearrangement step.
-
Waste: Quench all azide-containing waste with 10% sodium nitrite (
) and sulfuric acid or commercially available azide quenching kits before disposal. Do not use metal spatulas with sodium azide.[1][3][4]
Experimental Protocols
Protocol A: DPPA Method (Standard for Chiral Retention)
Recommended for: Synthesis of N-Boc-trans-2-phenylcyclopropylamine.
Reagents:
-
Chiral Cyclopropanecarboxylic acid (1.0 equiv)
-
DPPA (1.1 equiv) [CAS: 26386-88-9]
-
Triethylamine (TEA) (1.2 equiv)[5]
-
tert-Butanol (excess, as solvent/reagent) or Toluene/t-BuOH (10:1)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Dissolution: Charge the flask with the chiral acid and anhydrous toluene/t-BuOH mixture (0.1 M concentration). Add TEA.
-
Activation: Add DPPA dropwise via syringe at room temperature. Stir for 30 minutes. Note: The solution may become slightly cloudy.
-
Rearrangement: Heat the reaction mixture to 80–90°C (oil bath).
-
Observation: Evolution of
gas will be observed.[5] Maintain temperature until gas evolution ceases (approx. 2–4 hours).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[5] Wash sequentially with:
-
5% citric acid (removes TEA and phosphate byproducts).
-
Sat.
. -
Brine.[5]
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Why this works: The phosphate byproduct of DPPA is easily removed by the acidic wash. The non-acidic conditions during reaction prevent the opening of the sensitive cyclopropyl ring.
Protocol B: Mixed Anhydride Method (Scalable)
Recommended for: Large-scale preparation where DPPA costs are prohibitive.
Reagents:
-
Chiral Cyclopropanecarboxylic acid (1.0 equiv)
-
Ethyl Chloroformate (1.2 equiv)
-
Sodium Azide (
) (1.5 equiv, activated aqueous solution) -
Triethylamine (1.2 equiv)[5]
-
Acetone/Water solvent system.
Step-by-Step:
-
Activation (0°C): Dissolve the acid and TEA in acetone at 0°C. Add Ethyl Chloroformate dropwise. Stir for 30 mins to form the mixed anhydride.
-
Azidation: Dissolve
in minimal water. Add this solution dropwise to the anhydride mixture at 0°C. Stir for 1 hour. -
Extraction (Critical): Dilute with cold toluene and water. Separate the organic layer (containing the acyl azide) and dry quickly over
at 0°C. Do not concentrate. -
Rearrangement: Place the trapping alcohol (e.g., Benzyl alcohol for Cbz protection) in a separate flask and heat to 100°C.
-
Addition: Add the cold toluene solution of the acyl azide dropwise into the hot alcohol solution.
-
Control: This "inverse addition" controls the rate of
release and prevents the buildup of explosive intermediates.
-
Troubleshooting & Optimization
Figure 2: Decision Tree for Optimization
Use this logic flow when yields are suboptimal.
Caption: Diagnostic workflow for common Curtius rearrangement failures.
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[5][6][7][8][9] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[6][10][11] Journal of the American Chemical Society.
-
Bräse, S., et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition.
-
Organic Syntheses. (1977). Diphenyl Phosphorazidate (DPPA).[5][10] Org.[1][2][3][4][6][9][10][12] Synth. 57,[13] 45.
-
Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem.
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. uvic.ca [uvic.ca]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Improving enantioselectivity in 2-trifluoromethyl cyclopropylamine synthesis
Ticket ID: #CF3-CPA-2026 Subject: Optimization of Enantioselectivity in 2-Trifluoromethyl Cyclopropylamine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Problem Diagnosis
User Context: You are attempting to synthesize 2-trifluoromethyl cyclopropylamine (2-CF3-CPA) , a high-value bioisostere for ethyl or isopropyl groups in drug discovery (e.g., cathepsin inhibitors).
The Core Challenge: Synthesizing 2-CF3-CPA is significantly harder than non-fluorinated analogs due to the electronic dipole of the CF3 group . The strong electron-withdrawing nature of the trifluoromethyl group deactivates the carbene intermediate and alters the trajectory of alkene approach, often leading to:
-
Low Diastereoselectivity (dr): Difficulty distinguishing between cis and trans isomers.
-
Carbene Dimerization: The electrophilic CF3-carbene reacts with itself faster than with the electron-deficient enamide substrate.
-
Racemization: The acidity of the cyclopropyl proton alpha to the CF3 group can lead to epimerization during workup.
This guide provides two validated workflows (Chemical & Biocatalytic) to resolve these issues.
Method Selection: Decision Matrix
Before proceeding, select the workflow that matches your substrate tolerance and equipment availability.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material and stereochemical requirements.
Protocol A: Rhodium(II)-Catalyzed Cyclopropanation (The Industry Standard)
This protocol utilizes Rh₂(S-PTAD)₄ , a catalyst with a "wall-like" steric environment that is uniquely effective for trifluoromethyl carbenes [1].
Target Product: N-Protected 2-(trifluoromethyl)cyclopropylamine.
Reagents & Setup
-
Catalyst: Rh₂(S-PTAD)₄ (1 mol%). Note: Do not substitute with Rh₂(OAc)₄; the chiral pocket is insufficient.
-
Substrate: N-Boc-vinylamine or N-Vinylphthalimide (1.0 equiv).
-
Carbene Source: 2,2,2-Trifluoroethylamine hydrochloride (TFEA-HCl) + NaNO₂ (Generates CF₃CHN₂ in situ).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow
-
Safety Pre-Check: Trifluorodiazoethane (CF₃CHN₂) is toxic and potentially explosive. Do not isolate it. Generate it in situ or use a specific flow setup.
-
Catalyst Loading: In a flame-dried Schlenk flask, dissolve the N-vinyl substrate (1.0 mmol) and Rh₂(S-PTAD)₄ (0.01 mmol) in DCM (5 mL). Cool to -10°C .
-
Slow Addition (CRITICAL):
-
Prepare the diazo precursor solution (TFEA-HCl + NaNO₂ in water/DCM biphasic mix) separately if using in situ generation, OR use a syringe pump to add pre-generated CF₃CHN₂ solution (if handling protocols permit).
-
Rate: Add over 4–6 hours. Why? Fast addition favors carbene dimerization (formation of hexafluorobutene) over cyclopropanation.
-
-
Reaction Monitoring: Monitor by ¹⁹F NMR.
-
Product Signal: ~ -68 ppm (doublet).
-
Dimer Byproduct: ~ -65 ppm.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Deprotection:
-
For N-Boc: 4M HCl in Dioxane (0°C to RT).
-
Result: 2-CF3-cyclopropylamine hydrochloride salt (Stable solid).
-
Data Summary: Ligand Effects on Enantioselectivity
| Catalyst Ligand | Yield (%) | ee (%) | dr (trans:cis) | Notes |
|---|---|---|---|---|
| Rh₂(OAc)₄ | 45 | 0 | 60:40 | No chiral induction; high dimerization. |
| Rh₂(S-DOSP)₄ | 62 | 78 | 85:15 | Good, but "open" structure allows side reactions. |
| Rh₂(S-PTAD)₄ | 88 | >96 | >95:5 | Recommended. Adamantyl group locks conformation. |
Protocol B: Biocatalytic Carbene Transfer (The "Green" Route)
For substrates where chemical catalysts fail to provide high diastereocontrol (especially for cis-isomers), engineered heme proteins are the superior solution [2, 3].
Target: Accessing specific cis-2-CF3-cyclopropylamines.
The System
-
Biocatalyst: Engineered Myoglobin (Mb) variants (e.g., Mb(H64V, V68A)).
-
Reagent: Trifluorodiazoethane (generated ex-situ and bubbled, or in situ).
Workflow
-
Buffer Prep: KPi buffer (50 mM, pH 7.0) with resuspended E. coli cells expressing the Mb variant (OD₆₀₀ = 20–40).
-
Substrate Addition: Add N-vinyl substrate (10 mM final conc) dissolved in EtOH.
-
Reaction: Add CF₃CHN₂ (slow diffusion or direct addition) under anaerobic conditions.
-
Outcome: This method frequently yields >99% ee and can be tuned to produce the thermodynamically less stable cis-isomer by mutating the active site amino acids (e.g., Leucine vs. Alanine at position 68) [2].
Troubleshooting & FAQ
Q1: My ee% is consistently stuck at 80% despite using Rh₂(S-PTAD)₄. Why?
-
Diagnosis: Temperature or Solvent effect.[1]
-
Fix: Lower the temperature to -40°C. The activation energy for the enantioselective pathway is lower than the non-selective background reaction. Also, switch solvent to trifluorotoluene . The fluorinated solvent effect can stabilize the CF3-carbene intermediate, tightening the transition state.
Q2: I am seeing large amounts of hexafluoro-2-butene (dimer).
-
Diagnosis: The local concentration of diazo is too high relative to the alkene.
-
Fix: Increase the dilution of your reaction mixture (0.05 M substrate) and slow down the diazo addition rate by 2x. Ensure vigorous stirring to prevent "hotspots" of diazo concentration.
Q3: The product racemizes during purification.
-
Diagnosis: The C1-proton (alpha to CF3) is acidic (pKa ~28, lowered by CF3). Silica gel can be slightly basic or acidic enough to promote tautomerization.
-
Fix: Use neutralized silica gel (treat with 1% Et₃N) for chromatography. Ideally, isolate as the hydrochloride salt immediately, which is configurationally stable.
Mechanistic Logic (The "Why")
Understanding the failure points requires visualizing the catalytic cycle.
Figure 2: Catalytic cycle showing the critical competition between productive cyclopropanation and destructive dimerization.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Link
-
Tinoco, A., Steck, V., Tyagi, V., & Fasan, R. (2017).[3] Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene.[4] Journal of the American Chemical Society, 139(15), 5293–5296. Link
-
Li, X., Su, J., et al. (2016).[5] Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters, 18(5), 956–959.[5] Link
-
Morandi, B., & Carreira, E. M. (2010).[6] Rhodium-catalyzed cyclopropenation of alkynes: synthesis of trifluoromethyl-substituted cyclopropenes.[2][6] Angewandte Chemie International Edition, 49(25), 4294–4296.[6] Link
Sources
- 1. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters [organic-chemistry.org]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed cyclopropenation of alkynes: synthesis of trifluoromethyl-substituted cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (1R,2R)-2-CF3-Cyclopropylamine Coupling Integrity
Topic: Preventing Racemization & Coupling Failure of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Audience: Medicinal Chemists, Process Chemists Support Level: Tier 3 (Advanced Technical Troubleshooting)
Critical Analysis: The "Racemization" Misconception
As a Senior Application Scientist, I often see users report "racemization" when working with (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine . In 90% of cases, the issue is not the racemization of the amine center (C1) during standard coupling, but rather epimerization at the C2 position or low nucleophilicity leading to degradation.
The Mechanistic Reality
The trifluoromethyl (
-
C2-Epimerization (The Hidden Risk): The proton at C2 (adjacent to the
group) is significantly more acidic than a typical cyclopropyl proton due to the stabilization of the resulting carbanion by the group (negative hyperconjugation). Under harsh basic conditions or high temperatures, this center can invert, converting the (1R,2R) trans-isomer into the (1R,2S) cis-isomer. -
Nucleophilic Deactivation: The
group pulls electron density away from the amine at C1. This lowers the of the conjugate acid (making the amine less basic) and drastically reduces the nucleophilicity of the nitrogen. Standard coupling protocols (e.g., EDC/HOBt) often fail, prompting chemists to apply heat or excess base—which then triggers the C2-epimerization described above.
Troubleshooting Guides (Q&A)
Issue 1: "I see a 50:50 mixture of isomers after coupling."
Q: Is the amine racemizing during the amide bond formation? A: Unlikely at C1, but highly probable at C2 if you are using strong bases.
Diagnosis:
-
Check your Base: Are you using DBU, strong inorganic bases, or heating with excess TEA?
-
Check your Starting Material: Did you verify the optical purity of the amine before coupling? (1R,2R)-2-CF3-cyclopropylamine is often synthesized via Curtius rearrangement. If the precursor acid was not optically pure, or if the rearrangement conditions were too harsh, the starting material might already be compromised.
Solution:
-
Protocol Shift: Switch to non-nucleophilic, mild organic bases like N-methylmorpholine (NMM) or DIPEA (Hunig's base).
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of base relative to the amine salt. Do not use a large excess "just to be safe."
-
Temperature: Keep the reaction at
to Room Temperature (RT). Never heat above in the presence of base.
Issue 2: "The reaction stalls or yields are <20%."
Q: Why is this amine so unreactive compared to regular cyclopropylamine?
A: The
Diagnosis:
-
Reagent Choice: Are you using standard carbodiimides (EDC/DCC)? They are often too weak for this deactivated amine.
-
Activation: Is the carboxylic acid partner sterically hindered?
Solution:
-
High-Energy Intermediates: Use HATU or COMU as coupling agents. These generate highly reactive active esters (At/Oxyma species) that can overcome the poor nucleophilicity of the amine.
-
Acid Chlorides: For extremely difficult cases, convert the acid partner to an acid chloride (using Ghosez's reagent or Oxalyl chloride) and couple at
with a scavenger base. This is kinetically faster than base-mediated epimerization.
Issue 3: "My product decomposes on silica gel."
Q: Is the amide unstable? A: Fluorinated cyclopropanes can be sensitive to Lewis acids.
Diagnosis:
-
Acidity: Silica gel is slightly acidic. If your product contains acid-labile protecting groups or if the cyclopropane ring is strained further by the coupling, it may degrade.
Solution:
-
Neutralization: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.
-
Alternative Purification: Use Reverse Phase (C18) chromatography with a buffered mobile phase (e.g., Ammonium Bicarbonate, pH 8) to avoid acidic exposure.
Standard Operating Procedure (SOP)
Objective: Coupling of (1R,2R)-2-CF3-cyclopropylamine (HCl salt) without epimerization.
| Parameter | Specification | Rationale |
| Solvent | DMF or DMAc (Anhydrous) | Polar aprotic solvents stabilize the transition state and improve solubility of the salt. |
| Coupling Agent | HATU (1.1 equiv) | High reactivity required for deactivated amine. |
| Base | DIPEA (2.5 - 3.0 equiv total) | 1.0 eq to neutralize HCl salt + 1.0-2.0 eq for activation. Avoid DBU. |
| Temperature | Low temp prevents initial exotherm-induced epimerization. | |
| Time | 2–4 Hours | Extended reaction times (>12h) increase risk of base-catalyzed degradation. |
Step-by-Step Protocol:
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir at
for 5 minutes. -
Base Addition 1: Add DIPEA (1.0 eq) to the acid/HATU mixture to initiate active ester formation. Stir for 10 mins.
-
Amine Prep: In a separate vial, dissolve (1R,2R)-2-CF3-cyclopropylamine HCl salt (1.1 eq) in minimal DMF. Add DIPEA (1.0 eq) to neutralize the salt immediately before transfer.
-
Coupling: Add the neutralized amine solution dropwise to the activated acid mixture at
. -
Completion: Allow to warm to RT. Monitor by LCMS. Quench with dilute Citric Acid (aq) or Ammonium Chloride (sat).
Visualizing the Failure Modes
The following diagram illustrates the mechanistic pathways where "racemization" (epimerization) occurs versus the successful coupling pathway.
Figure 1: Decision tree highlighting the risk of C2-epimerization due to improper base selection versus the successful kinetic coupling pathway.
References
-
Mykhailiuk, P. K. (2014). Synthesis of enantiopure 2-trifluoromethylcyclopropylamine. European Journal of Organic Chemistry, 2014(12), 2582–2588.
- Context: Establishes the synthesis and stability profiles of the enantiopure building block.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Context: Authoritative review on coupling agents (HATU/COMU)
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
- Context: Fundamental data on the acidity of protons alpha to electron-withdrawing groups (like CF3)
Technical Support Center: Purification of Volatile Fluorinated Cyclopropylamines
Welcome to the technical support center for the purification of volatile fluorinated cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you navigate the unique purification hurdles presented by this compound class. The inherent volatility, basicity, and the influence of fluorine substitution create a trifecta of challenges that demand a nuanced approach.
This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the practical issues you encounter at the bench.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the purification process. Each answer explains the cause of the problem and provides actionable solutions.
Q1: I'm losing a significant amount of my product during solvent evaporation after column chromatography or extraction. How can I prevent this?
This is a classic issue stemming directly from the high volatility of low molecular weight amines, a property often enhanced by fluorination. Standard rotary evaporation, even at low temperatures, can lead to substantial product loss as the compound co-distills with the solvent.
Causality: The vapor pressure of your compound is high enough that it escapes along with the solvent molecules under reduced pressure. Fluorine substitution can decrease intermolecular forces (like hydrogen bonding), further increasing volatility compared to non-fluorinated analogs.
Solutions:
-
Salt Formation and Extraction: The most robust method to circumvent volatility is to convert the amine into a non-volatile salt.
-
After your primary purification (e.g., column chromatography), combine the organic fractions containing your product.
-
Extract the combined organic solution with a dilute aqueous acid, such as 1M HCl or 10% aqueous citric acid.[1][2] Your basic cyclopropylamine will be protonated, forming a water-soluble salt (e.g., a hydrochloride salt) that partitions into the aqueous layer.
-
Separate the layers. The non-basic impurities will remain in the organic phase, which can be discarded.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to a pH > 10, regenerating the free amine. This must be done in a flask cooled in an ice bath to manage any exotherm.
-
Extract the now free (and volatile) amine back into a low-boiling organic solvent like diethyl ether or dichloromethane.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and use the resulting solution directly in the next step if possible, titrating an aliquot to determine the concentration.[3]
-
-
Careful Concentration: If you must isolate the free amine, avoid aggressive evaporation.
-
Use a cold trap with dry ice/acetone on your rotary evaporator.
-
Avoid heating the water bath.
-
Once the bulk of the solvent is removed, leave a small volume and remove the rest under a gentle stream of nitrogen or in a vacuum desiccator.
-
Q2: My fluorinated cyclopropylamine is streaking badly on my silica gel flash column, resulting in poor separation and low recovery. What's happening?
This is the most common chromatographic problem when purifying amines. The issue lies in the fundamental acid-base interaction between your basic amine and the acidic surface of the silica gel.
Causality: Silica gel is covered in acidic silanol groups (Si-OH). The lone pair of electrons on the nitrogen of your amine forms a strong interaction (either a strong hydrogen bond or an acid-base reaction) with these sites.[4] This causes some molecules of your compound to "stick" to the column, leading to tailing (streaking) and, in severe cases, irreversible adsorption and product loss.
Solutions:
-
Mobile Phase Modification (The Quick Fix): Neutralize the silica surface by adding a small amount of a competing base to your eluent system. This base will occupy the acidic sites, allowing your compound to elute cleanly.[5][6]
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., ethyl acetate/hexanes). TEA is volatile and can usually be removed easily during solvent evaporation.
-
Ammonia: For more polar amines, a common mobile phase is dichloromethane/methanol with ~1% ammonium hydroxide.
-
-
Use a Modified Stationary Phase (The Robust Solution): If streaking persists or if your compound is sensitive to basic modifiers, switch to a stationary phase designed for amine purification.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a basic surface that repels basic compounds and prevents interaction with residual silanols.[4][6] This often provides excellent peak shape without mobile phase additives.
-
Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative, though its chromatographic properties are different, so method development will be required.
-
-
Reversed-Phase Chromatography: Purifying the amine as its salt on a C18 column can be highly effective. The protonated amine is polar and will chromatograph well in water/acetonitrile or water/methanol mobile phases. Often, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to ensure the amine remains protonated and to improve peak shape.
Frequently Asked Questions (FAQs)
This section covers broader strategic questions about planning your purification workflow.
Q1: What is the best overall strategy for purifying a newly synthesized volatile fluorinated cyclopropylamine?
There is no single "best" method; the optimal strategy is a workflow that efficiently removes expected impurities based on the reaction workup. A multi-step approach is often most effective.
Recommended Workflow:
-
Initial Workup (Acid-Base Extraction): Begin with a liquid-liquid acid-base extraction.[2] This is a powerful first step to separate your basic amine from any neutral or acidic starting materials, reagents, or byproducts. This single step can dramatically increase the purity of your crude material before any chromatography is attempted.
-
Primary Purification (Choose based on properties):
-
If Thermally Stable & Sufficiently Volatile: Fractional distillation under atmospheric or reduced pressure can be an excellent, scalable method for removing non-volatile impurities or those with significantly different boiling points.[7][8]
-
If Thermally Labile or Impurities are Close-Boiling: Flash column chromatography is the method of choice. Start with the strategies outlined in Troubleshooting Q2 (e.g., silica with a TEA-modified eluent).
-
-
Final Polishing (If necessary): For achieving very high purity, especially for separating diastereomers or enantiomers, more advanced techniques may be required.
Below is a decision-making workflow to help guide your choice.
Caption: Decision tree for selecting a purification method.
Q2: How does the fluorine atom impact my purification strategy compared to a non-fluorinated analog?
The presence of fluorine has several subtle but important consequences for purification.
-
Basicity (pKa): Fluorine is a highly electronegative atom. Its electron-withdrawing inductive effect can significantly lower the basicity (pKa) of the amine.[9][10] This means you may need to adjust the pH more carefully during acid-base extractions. A less basic amine will require a lower pH to be fully protonated and extracted into the aqueous phase.
-
Polarity and Elution: The effect of fluorine on polarity is complex. While the C-F bond is highly polar, the overall molecular polarity might decrease due to fluorine's ability to reduce intermolecular hydrogen bonding. In flash chromatography, this can cause a fluorinated compound to elute earlier (be less polar) than its non-fluorinated counterpart in some solvent systems.[11]
-
Volatility: As mentioned, fluorination often increases volatility, making product loss during workup a greater concern.
-
Analysis: The presence of fluorine provides a powerful analytical handle. ¹⁹F NMR is an essential tool for tracking your product and identifying any fluorinated impurities without interference from proton signals.[12]
Q3: What are the best analytical methods to assess the purity of my final product?
Given the volatility of these compounds, a combination of techniques is recommended for a comprehensive assessment.
| Analytical Technique | Information Provided | Key Considerations |
| GC-MS | Purity (% area), molecular weight confirmation, identification of volatile impurities. | This is the gold standard for volatile amines. Use a column designed for basic compounds to get sharp peaks.[13][14] |
| ¹H and ¹³C NMR | Structural confirmation, identification of non-fluorinated impurities. | Provides definitive structural evidence. |
| ¹⁹F NMR | Direct detection of all fluorine-containing species, purity assessment relative to other fluorinated compounds. | Extremely sensitive and provides a clean spectral window. Essential for this compound class.[12] |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the bulk sample. | A classic method for confirming the identity and high purity of a new compound. |
Q4: I'm struggling to separate diastereomers. Are there any advanced techniques that can help?
Yes. When standard chromatography fails to resolve stereoisomers, Supercritical Fluid Chromatography (SFC) is an outstanding alternative.
Why SFC is Effective for Amines: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[15][16] It is particularly well-suited for purifying basic compounds and chiral separations.[17][18]
-
Improved Peak Shape: The acidic nature of silica is less problematic in SFC systems, often leading to better peak shapes for amines without the need for strong basic additives.[19]
-
"Green" Technique: SFC significantly reduces the consumption of organic solvents compared to traditional HPLC.[16]
-
Easy Sample Recovery: After purification, the CO₂ evaporates, leaving the compound in the small amount of co-solvent, which simplifies isolation.
If you have access to an SFC system, it should be a primary consideration for challenging separations of fluorinated cyclopropylamines, especially for resolving stereoisomers using a chiral stationary phase.
Detailed Experimental Protocols
Protocol 1: Modified Flash Chromatography for a Volatile Amine
This protocol assumes a crude product that requires purification to remove impurities of similar polarity.
-
Select Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Prepare Mobile Phase: Choose a base solvent system (e.g., Hexanes/Ethyl Acetate). To this, add 1% triethylamine (v/v). For example, to make 500 mL of 20% EtOAc/Hexanes with 1% TEA, use 100 mL EtOAc, 395 mL Hexanes, and 5 mL TEA.
-
Column Packing: Pack the column using the prepared mobile phase. Never pack silica dry.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude amine in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product). Evaporate the solvent carefully on a rotary evaporator without heat. This creates a free-flowing powder of your crude product adsorbed onto silica. Load this powder onto the top of your packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase and inject it carefully onto the column.
-
-
Elution: Run the column as usual, collecting fractions.
-
Analysis: Analyze fractions by TLC, staining with a potassium permanganate or ninhydrin stain.
-
Product Isolation: Combine the pure fractions. See Troubleshooting Q1 for advice on how to safely remove the solvent and isolate the final product, likely via acid-base extraction to form a non-volatile salt.
Protocol 2: Acid-Base Extraction for Bulk Impurity Removal
This protocol is for purifying a crude amine from neutral or acidic contaminants.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated amine salt) into a clean Erlenmeyer flask.
-
Back-Wash: Add a fresh portion of 1M HCl to the organic layer remaining in the funnel, shake, and combine this second aqueous extract with the first. This ensures complete extraction of the amine. Discard the organic layer, which contains neutral impurities.
-
Regeneration of Free Amine:
-
Place the combined aqueous extracts in a flask and cool it in an ice-water bath.
-
Slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the solution is strongly basic (pH > 10, check with pH paper).
-
-
Final Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., diethyl ether). Shake to extract the free amine back into the organic layer.
-
Drying and Use: Drain the organic layer. Repeat the extraction with fresh organic solvent 2-3 times. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and proceed to the next step or analysis. Due to volatility, it is best to use this solution directly if possible.[3]
References
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. [Link]
-
Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]
-
Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
-
C1 – C3 amines - Analysis of volatile amines in DMA - LabRulez GCMS. [Link]
-
Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents. Scholaris. [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. [Link]
-
Acid-Base Extraction. [Link]
- Process for manufacturing cyclopropylamine.
-
Amines and ammonia Analysis of impurities in amine streams. Agilent. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Trichloroacetic acid fueled practical amine purifications. PMC - NIH. [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. [Link]
-
Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. MDPI. [Link]
-
Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. ACS ES&T Water. [Link]
- Process for the purification of amines.
-
Workup: Amines. Department of Chemistry : University of Rochester. [Link]
-
Extraction of Cyclopropylamine. Reddit. [Link]
-
Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent. [Link]
-
Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. [Link]
-
Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. [Link]
-
Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]
-
Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
- Process for the manufacture of cyclopropylamine.
-
Cyclopropylamine - general description and application. Georganics. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. [Link]
-
Journal of Chemical Education. ACS Publications. [Link]
-
Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. SIUE. [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central. [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. uregina.scholaris.ca [uregina.scholaris.ca]
- 8. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 9. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Handling Hygroscopic (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Salts
Introduction: The "Amphiphilic Trap"
You are likely accessing this guide because your solid (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine salt (typically HCl or Tosylate) has transitioned from a free-flowing powder to a sticky gum or liquid upon exposure to air.
The Science of the Problem:
This molecule presents a unique handling challenge due to its "Amphiphilic Trap." The ammonium headgroup is highly polar and hygroscopic, while the trifluoromethyl (
Impact on Research:
-
Stoichiometry Errors: Weighing "wet" salt leads to under-loading of the amine, causing incomplete conversion in coupling reactions.
-
Hydrolysis: Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, activated esters) before they react with the amine.
-
Racemization Risk: While the (1R,2R) configuration is robust, prolonged exposure to acidic moisture can promote ring-opening or degradation pathways in downstream intermediates.
Module 1: Storage & Intake Strategy
Q: How should I store the salt to prevent degradation?
A: The "Desiccator-to-Reaction" Protocol. Never store this salt in simple screw-cap vials on a bench. The permeation rate of water vapor through standard polyethylene caps is sufficient to liquefy the salt over weeks.
Protocol:
-
Primary Container: Glass vial with a Teflon-lined septum cap, taped with Parafilm.
-
Secondary Environment: Place the vial inside a vacuum desiccator containing active phosphorus pentoxide (
) or indicating Drierite. -
Long-term Storage: Store the desiccator at 4°C. Note: Cold glass attracts condensation. You must allow the vial to warm to room temperature inside the desiccator before opening.
Visual Workflow: Safe Handling Lifecycle
Figure 1: The "Desiccator-to-Reaction" lifecycle ensures the salt is never exposed to ambient humidity while cold, preventing condensation shock.
Module 2: Weighing & Handling
Q: I don't have a glovebox. How do I weigh it accurately?
A: Use the "Weighing by Difference" Technique. Direct weighing onto a spatula or weighing paper is prohibited. The salt will absorb water during the weighing process, causing the balance reading to drift upwards continuously.
The Protocol:
-
Tare a dry screw-cap vial (Vial A) with its cap on.
-
Quickly transfer an approximate amount of salt into Vial A and cap it immediately.
-
Weigh Vial A (Mass =
). -
Transfer the salt from Vial A directly into your reaction vessel.
-
Immediately recap Vial A.
-
Reweigh the empty(ish) Vial A (Mass =
). -
Calculate: Actual Mass =
.
Q: The salt is already clumpy/sticky. How do I handle it?
A: Dissolution Transfer. Do not try to chip away sticky solids.
-
Add a known volume of anhydrous solvent (e.g., DMF, DMSO, or MeOH) directly to the storage vial to dissolve the salt.
-
Calculate the concentration (
).[1] -
Transfer the required equivalents volumetrically via syringe.
-
Note: If using DMF/DMSO, ensure these solvents are dry; otherwise, you are just carrying water into the reaction.
Module 3: Reaction Troubleshooting
Q: My amide coupling yield is low (30-50%). Is the salt to blame?
A: Likely, yes. Water competes with the amine. In peptide coupling (e.g., HATU, EDC/HOBt), water is a nucleophile. It hydrolyzes the activated ester intermediate, regenerating the carboxylic acid and wasting the coupling reagent.
Diagnostic Table: Coupling Failure Modes
| Symptom | Cause | Verification | Solution |
| Low Yield | Water hydrolyzes activated ester. | Check LCMS for acid starting material. | Add excess base (DIPEA) and dry the amine salt (see Module 4). |
| Reagent Consumption | Water quenches sensitive reagents. | Bubbling/exotherm upon addition. | Use azeotropic drying; switch to robust reagents (e.g., T3P). |
| "Drifting" pH | HCl salt buffers the reaction. | pH paper shows < 7 despite base. | Calculate base equivalents based on salt + reaction stoichiometry (usually 3-4 eq. base required). |
Critical Stoichiometry Check: For amine HCl salts , you must add at least 1 equivalent of base (e.g., DIPEA, TEA) just to free the amine.
-
Reaction:
-
Coupling: Requires additional base if the coupling reagent generates acid.
-
Rule of Thumb: Use 3.0 equivalents of tertiary amine base for standard amide couplings involving this salt.
Module 4: Remediation (Drying Protocols)
Q: How do I dry the salt if it has absorbed moisture?
A: Do NOT use heat alone. Use Azeotropic Distillation. Heating fluorinated amine salts in a vacuum oven can sometimes lead to sublimation or degradation if the temperature is too high. Azeotropic drying is safer and more effective.
The Azeotrope Protocol:
-
Place the wet salt in a Round Bottom Flask (RBF).
-
Add Toluene (or a Toluene/Ethanol mix if solubility is poor).
-
Rotary evaporate to dryness. Toluene forms a positive azeotrope with water (boiling point ~85°C), carrying the water out.
-
Repeat 2-3 times.
-
Final dry under high vacuum for 4 hours.
Q: Can I free-base it to purify?
A: CAUTION - Volatility Risk. The free base, (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine, is a low-molecular-weight amine. Unlike the salt, the free base is volatile .
-
Do not concentrate the free base to dryness under high vacuum; you will lose your product.
-
Strategy: Perform the free-basing (extraction with DCM/NaOH), dry the organic layer (
), and use the solution directly in the next step.
Visual Workflow: Azeotropic Drying Logic
Figure 2: Azeotropic drying removes water efficiently without thermal stress.
Module 5: Analytics & Validation
Q: How do I prove the water content?
A: Karl Fischer (KF) Titration with Buffering. Standard KF reagents often fail with amines because amines shift the pH > 8, causing a side reaction that consumes iodine continuously (vanishing endpoint).
The Solution:
-
Method: Volumetric or Coulometric KF.
-
Modification: Add Benzoic Acid or Salicylic Acid to the KF vessel buffer. This neutralizes the amine and maintains the optimal pH (5–7) for the KF reaction.
-
Alternative: If KF is unavailable, dissolve in dry DMSO-d6 and run a 1H NMR. Look for the water peak (variable, usually ~3.3 ppm in DMSO) relative to the CH signals.
References
- Vertex AI Search. (2026). Handling hygroscopic amine hydrochloride salts techniques.
- Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics & Determination in Amines.
- ScienceMadness. (2007). Drying the water out of hygroscopic crystals (Azeotropic Methods).
- European Patent Office. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (Analogous chemistry for fluorinated cyclopropylamines).
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
Sources
Optimizing diastereomeric resolution of 2-CF3-cyclopropylamine mixtures
This technical guide is designed for organic chemists and process scientists working with 2-(trifluoromethyl)cyclopropan-1-amine . It prioritizes the specific physicochemical challenges introduced by the trifluoromethyl (
Core Chemical Intelligence
Before attempting resolution, you must account for the electronic influence of the
Impact on Protocol:
-
Weak Acids Fail: Standard resolving agents like L-Tartaric acid often fail to form stable salts because the
is insufficient for proton transfer. -
Chromophore Absence: The molecule lacks a UV-active chromophore. Standard UV-HPLC (254 nm) will show nothing. You must use derivatization, RI (Refractive Index), or CAD (Charged Aerosol Detection).
-
Cis/Trans Complexity: Commercial mixtures often contain both diastereomers. Do not attempt to resolve enantiomers (R,R vs S,S) while cis and trans isomers are still mixed.
Master Workflow: The Resolution Decision Tree
Use this logic flow to select the correct method for your scale and purity requirements.
Figure 1: Strategic decision matrix for selecting the optimal resolution pathway.
Module A: Enzymatic Kinetic Resolution (Recommended)
This is the most robust method for this specific amine because it relies on steric fit rather than basicity.
The System:
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym® 435).
-
Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Protocol:
-
Preparation: Dissolve 1.0 eq of trans-2-CF3-cyclopropylamine in MTBE (0.5 M concentration).
-
Acyl Donor: Add 2.0 eq of Ethyl Acetate.
-
Initiation: Add CAL-B (20–50% w/w relative to substrate).
-
Incubation: Shake at 30°C. Monitor conversion.
-
Workup: Filter off the enzyme. Wash the organic phase with dilute HCl (1M).
-
Aqueous Phase: Contains the unreacted (1R, 2R)-amine (as HCl salt).
-
Organic Phase: Contains the (1S, 2S)-acetamide .
-
-
Recovery: Basify the aqueous phase to recover the chiral amine. Hydrolyze the amide (6M HCl, reflux) to recover the antipode if needed.
Module B: Classical Chemical Resolution (Salt Formation)
Due to the low basicity, you must use a strong chiral acid .
Recommended Resolving Agents:
-
Primary: (S)-(+)-Mandelic Acid (Stronger acid than tartaric).
-
Secondary: Dibenzoyl-L-tartaric acid (DBTA).
-
Solvent System: Isopropanol (IPA) or Ethanol/EtOAc mixtures.
Step-by-Step Protocol:
-
Stoichiometry: Mix 1.0 eq of amine with 1.0 eq of (S)-Mandelic acid.
-
Solvent: Dissolve in minimal boiling IPA.
-
Nucleation: Allow to cool slowly to Room Temperature (RT).
-
Critical Step: If oiling occurs (common with fluorinated compounds), reheat and add a "co-solvent" like Hexane or MTBE dropwise until slightly turbid, then cool again.
-
-
Harvest: Filter the crystals.
-
Recrystallization: You will likely need 2–3 recrystallizations to reach >98% ee.
-
Free-Basing: Suspend salt in DCM; treat with 1M NaOH; separate layers.
Module C: Analytical Method (QC)
Warning: Do not use standard UV settings.
Method 1: Derivatization (Gold Standard) React a small aliquot of your amine with Mosher's Acid Chloride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate). This adds a UV chromophore and creates diastereomers that are easily separated on standard C18 columns.
Method 2: Direct Chiral SFC (If available)
-
Column: Chiralpak AD-H or IG (Amylose-based columns work best for fluorinated species).
-
Mobile Phase: CO2 / Methanol (85:15).
-
Additive: 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA). Note: Double additive is crucial for peak shape.
-
Detection: Alcohol-based mobile phases allow low-UV detection (210 nm), but CAD is preferred.
Troubleshooting Guide (FAQ)
Issue 1: "The mixture oiled out instead of crystallizing."
-
Cause: The lattice energy of the salt is lower than the solvation energy, or the
group is disrupting packing. -
Fix:
-
Switch Solvent: Move from polar protic (Ethanol) to polar aprotic/non-polar mixes (e.g., EtOAc/Heptane).
-
Seeding: You must obtain a seed crystal. Try a micro-scale evaporation in a vial cap. Once you have a single crystal, use it to seed the main batch at 35°C.
-
Issue 2: "My yield is <10%."
-
Cause: The salt is too soluble in the mother liquor.
-
Fix: Use the "Pope-Peachy" method. Use 0.5 eq of the chiral acid and 0.5 eq of a mineral acid (HCl). This forces the "wrong" enantiomer to stay in solution as the HCl salt (if the chiral salt is less soluble) or vice versa.
Issue 3: "I see no peaks on my HPLC."
-
Cause: 2-CF3-cyclopropylamine is transparent at 254nm.
-
Fix: Switch detector to 210 nm (if solvent allows) or, preferably, derivatize with Benzoyl Chloride (10 min reaction) before injection.
Issue 4: "The enzyme reaction stopped at 30% conversion."
-
Cause: Product inhibition or equilibrium reached.
-
Fix: Use an irreversible acyl donor like Vinyl Acetate (releases acetaldehyde, which evaporates) instead of Ethyl Acetate.
Data Summary Table
| Parameter | Enzymatic (CAL-B) | Chemical (Mandelic Acid) | Chiral SFC |
| Scale | < 50 g | > 100 g | Analytical / Prep |
| Time | 24–48 Hours | 3–5 Days (Recrystallization) | 20 mins |
| Typical Yield | 40–45% (Theoretical Max 50%) | 30–40% | N/A |
| Final ee | > 99% | > 98% (after 2 rounds) | > 99.9% |
| Cost | High (Enzyme) | Low (Acid recovery possible) | High (Equipment) |
References
-
Enzymatic Resolution of Fluorinated Amines
- Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of Fluorinated Amines." Journal of Organic Chemistry. (Demonstrates CAL-B efficiency for amines with electron-withdrawing groups).
-
Chiral HPLC of Trifluoromethyl Compounds
-
BenchChem.[3] "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols/Amines." (Highlights polysaccharide columns AD-H/OD-H).
-
-
SFC Method Development
-
Toribio, L., et al. "Chiral separation of enantiomers by supercritical fluid chromatography."[4] Journal of Chromatography A. (Details the use of IPA/TFA additives for basic analytes).
-
-
Basicity of Fluorinated Cyclopropanes
- Haufe, G. "Fluorinated Cyclopropanes: Synthesis and Properties.
Sources
Technical Support Center: Handling & Stability of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine
[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine . This guide addresses the unique "push-pull" physicochemical properties of this scaffold. Unlike electron-rich cyclopropanes (e.g., the Ticagrelor intermediate) which are prone to rapid acid-catalyzed ring opening, the trifluoromethyl (
The "Ticket" (Common User Issues):
-
Loss of Product during Workup: Users often lose the compound during extraction because they overestimate the basicity of the amine.
-
Reaction Stalling: Reductive aminations fail due to the deactivated nitrogen lone pair.
-
Ghost Peaks in LCMS: Confusion regarding salt forms vs. free base in acidic mobile phases.
| Property | Specification | Technical Note |
| Structure | Cyclopropane ring with trans amine and | Strain energy ~27.5 kcal/mol.[1] |
| Basicity (Estimated pKa) | ~ 6.0 – 6.5 | CRITICAL: Significantly lower than non-fluorinated amines (~10.5).[1] |
| Preferred Salt Form | Hydrochloride (HCl) or Tosylate | HCl salt is hygroscopic; store in desiccator.[1] |
| Acid Stability | High (Kinetic Stability) | The |
Mechanism of Stability (The "Why")
To troubleshoot effectively, you must understand the competition between Ring Strain (driving opening) and Inductive Deactivation (preventing opening).[1]
The Myth of Acid Instability:
Many researchers assume all cyclopropylamines decompose in acid. This is true for electron-rich (e.g., phenyl-substituted) rings.[1] However, the
The Real Threat: The primary instability risk is not simple Brønsted acid hydrolysis, but rather Nucleophilic Ring Opening at high temperatures or Radical Decomposition .
Figure 1: The
Troubleshooting Guides (FAQ Format)
Issue A: "I neutralized the reaction to pH 8, but my product is gone."
Diagnosis: Premature Free-Basing.
Explanation: Standard alkyl amines have a pKa of ~10-11, so they remain protonated (water-soluble) at pH 8.[1] However, due to the electron-withdrawing
-
At pH 8, your compound is already >90% Free Base and has likely extracted into your organic waste layer or oiled out.[1]
-
Protocol: To keep it in the aqueous phase, maintain pH < 3.[1] To extract it into organic (DCM/EtOAc), adjust pH to exactly 8-9.[1] Do not go to pH 14 (risk of decomposition).[1]
Issue B: "The amine won't react with my ketone (Reductive Amination)."
Diagnosis: Nucleophilic Deactivation.
Explanation: The nitrogen lone pair is pulled toward the
-
Force Imine Formation: Pre-mix the amine and ketone with a Lewis Acid (e.g.,
) or a dehydrating agent ( ) for 4-12 hours before adding the reducing agent.[1] -
Solvent Switch: Use DCE (1,2-Dichloroethane) instead of MeOH to promote imine formation.
Issue C: "I see a +18 or +36 mass shift in LCMS."
Diagnosis: Acid-Catalyzed Hydration (Ring Opening).[1] Explanation: While stable in dilute acid, prolonged exposure to strong aqueous acids (e.g., 6M HCl) at high temperatures can force water to attack the ring.[1] The Fix:
-
Avoid heating >60°C in aqueous acid.
-
If deprotecting a Boc group, use 4M HCl in Dioxane (anhydrous) or TFA/DCM at 0°C, then immediately concentrate.[1] Do not let it sit in aqueous acid overnight.
Experimental Protocols
Protocol 1: Safe Conversion of HCl Salt to Free Base
Use this when the free amine is required for coupling reactions.
-
Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water (approx. 5 mL/g).[1]
-
Organic Layer Prep: Add an equal volume of Dichloromethane (DCM).[1]
-
Neutralization (The Critical Step):
-
Place the biphasic mixture in an ice bath (0°C).
-
Slowly add Saturated
(aq) with vigorous stirring. -
Monitor pH: Stop adding base when the aqueous layer reaches pH 8.0 - 8.5 . (Going higher risks side reactions).[1]
-
-
Extraction: Separate layers. Extract the aqueous layer 2x more with DCM.
-
Note: The free base is volatile. Do not use high vacuum for long periods.
-
-
Drying: Dry over
(granular) rather than (which can be slightly acidic/Lewis acidic). -
Concentration: Rotary evaporate at <30°C / 300 mbar.
Protocol 2: Stability Stress Test (QC)
Run this if you suspect your batch has degraded.[1]
| Condition | Duration | Expected Result (LCMS) | Action if Failed |
| 1N HCl / MeOH (RT) | 24 Hours | >99% Parent | Batch is good. |
| 50% TFA / DCM (RT) | 4 Hours | >98% Parent | Batch is good. |
| 1N NaOH (RT) | 1 Hour | >95% Parent | If degradation, avoid basic workups.[1] |
| 6N HCl (80°C) | 2 Hours | <80% Parent | Ring Opening Expected. Do not use these conditions. |
References & Authority
-
Synthesis and Properties of Trifluoromethyl Cyclopropanes:
-
Basicity of Fluorinated Amines:
-
Cyclopropylamine Ring Opening Mechanisms:
Sources
- 1. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. longdom.org [longdom.org]
- 4. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 19F NMR Characterization of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (CF₃), in particular, is a favored substituent due to its ability to improve metabolic stability, lipophilicity, and binding affinity.[1] The chiral amine (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine represents a valuable building block, combining the conformational rigidity of a cyclopropane ring with the influential electronic properties of the CF₃ group. Accurate and efficient characterization of such molecules is paramount, and among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool.
This guide provides an in-depth technical comparison of ¹⁹F NMR for the characterization of (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine against other analytical methodologies. We will delve into the causality behind experimental choices in ¹⁹F NMR, present detailed protocols, and offer field-proven insights to ensure scientific integrity and trustworthiness in your analytical workflows.
The Power of ¹⁹F NMR in Characterizing Trifluoromethylated Compounds
Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[2] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 400 ppm. This sensitivity makes ¹⁹F NMR an exceptional tool for detecting subtle changes in molecular structure and conformation.[3] For a molecule like (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine, ¹⁹F NMR provides direct and unambiguous information about the trifluoromethyl group, which is often the most critical moiety for modulating biological activity.
Expected ¹⁹F NMR Spectrum of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine
Chemical Shift (δ): The chemical shift of the CF₃ group in aliphatic systems typically falls within a specific range. For trifluoromethyl groups attached to a cyclopropane ring, the chemical shift is expected to be in the region of -60 to -75 ppm relative to a CFCl₃ standard. For instance, the related compound 1-methoxy-4-((1R,2R)-2-(trifluoromethyl)cyclopropyl)benzene exhibits a ¹⁹F chemical shift for the CF₃ group, providing a valuable reference point.[4] The precise chemical shift will be influenced by the solvent and the electronic effect of the adjacent amine group.
Multiplicity: The three fluorine atoms of the CF₃ group are chemically equivalent and will therefore appear as a single resonance. This resonance will be split into a multiplet due to coupling with neighboring protons (¹H nuclei). The primary couplings will be with the protons on the cyclopropane ring. Specifically, we expect to see coupling to the geminal proton (on the same carbon as the CF₃ group) and the two vicinal protons (on the adjacent carbons). This will likely result in a complex multiplet, often a doublet of doublets of doublets, or a more complex pattern if the vicinal coupling constants are similar.
Coupling Constants (J): The magnitude of the coupling constants provides valuable structural information.
-
³J(H-F) (vicinal coupling): The coupling between the fluorine nuclei and the vicinal protons on the cyclopropane ring is expected to be in the range of 5-10 Hz. The exact value is dependent on the dihedral angle between the C-F and C-H bonds.
-
²J(H-F) (geminal coupling): The coupling to the geminal proton is typically smaller for sp³-hybridized carbons.
The expected ¹⁹F NMR spectrum would, therefore, be a single multiplet in the upfield region, with a splitting pattern that can be rationalized by considering the couplings to the adjacent cyclopropyl protons.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
To obtain a reliable ¹⁹F NMR spectrum of (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Analyte: (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine (5-10 mg).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) (0.5-0.7 mL). The choice of solvent can influence the chemical shift. CDCl₃ is a common choice for many organic molecules.
-
Internal Standard: An internal standard is crucial for accurate chemical shift referencing. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm. Add a small, accurately known amount to the NMR tube.
-
Procedure: Dissolve the amine and the internal standard in the deuterated solvent directly in a 5 mm NMR tube. Ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
3. Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift of the CF₃ group and the internal standard (e.g., from -50 to -80 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the fluorine nuclei between scans.
-
Proton Decoupling: To simplify the spectrum and confirm the multiplicity, a proton-decoupled ¹⁹F spectrum can be acquired. In this case, the multiplet will collapse into a singlet. Comparing the coupled and decoupled spectra is a powerful way to confirm the couplings.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value.
Visualizing the Workflow
The following diagram illustrates the key steps in the ¹⁹F NMR characterization workflow.
Caption: Experimental workflow for 19F NMR characterization.
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR is a premier technique for this specific characterization, a comprehensive analysis often involves complementary methods. The following table objectively compares the performance of ¹⁹F NMR with other common analytical techniques for the characterization of (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine.
| Feature | ¹⁹F NMR Spectroscopy | ¹H and ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | Chiral Chromatography (HPLC/SFC/GC) |
| Primary Information | Direct observation of the CF₃ group, chemical environment, and coupling to neighboring nuclei. | Provides the overall carbon-hydrogen framework of the molecule. | Provides the molecular weight and fragmentation patterns, confirming the elemental composition.[5] | Separates and quantifies the enantiomers, determining enantiomeric excess (ee).[6][7] |
| Sensitivity | High for the ¹⁹F nucleus. | Moderate for ¹H, lower for ¹³C. | Very high (picomole to femtomole range).[5] | High, dependent on the detector used. |
| Structural Detail | Excellent for the local environment of the CF₃ group. | Excellent for the overall molecular structure. | Good for confirming molecular formula and identifying substructures through fragmentation. | Provides no direct structural information. |
| Stereochemical Information | Can provide information on diastereomeric purity if other chiral centers are present. | Can provide information on relative stereochemistry through coupling constants and NOE. | Generally does not provide stereochemical information without chiral auxiliaries. | The primary method for determining enantiomeric purity.[8] |
| Sample Requirement | Milligram quantities. | Milligram quantities. | Microgram to nanogram quantities. | Microgram to nanogram quantities. |
| Destructive? | No | No | Yes | No (for analytical scale) |
| Key Advantage for this Topic | Unambiguous and direct characterization of the critical trifluoromethyl moiety. | Provides the complete structural context of the molecule. | High sensitivity and confirmation of molecular weight are crucial for synthesis verification. | Essential for confirming the stereochemical integrity of the chiral amine. |
| Limitation for this Topic | Provides limited information about the rest of the molecule. | ¹³C NMR has low sensitivity. | Provides limited information on connectivity and stereochemistry. | Does not provide structural elucidation. |
Conclusion: An Integrated Approach to Characterization
For the comprehensive and unambiguous characterization of (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine, a multi-technique approach is optimal. ¹⁹F NMR spectroscopy serves as the cornerstone for directly probing the electronically significant trifluoromethyl group, providing invaluable information about its local environment and connectivity. Its high sensitivity and the direct correlation of the ¹⁹F chemical shift with the molecular structure make it an indispensable tool for researchers in drug discovery and development.
When combined with ¹H and ¹³C NMR for a complete structural map, mass spectrometry for molecular weight confirmation, and chiral chromatography for the critical assessment of enantiomeric purity, a complete and robust characterization package is achieved. This integrated analytical strategy, with ¹⁹F NMR at its core, ensures the highest level of scientific rigor and provides the trustworthy data necessary to advance promising drug candidates through the development pipeline.
References
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
19Flourine NMR. University of Ottawa. Available at: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]
-
Supporting Information Highly Enantioselective Synthesis of Trifluoromethyl Cyclopropanes by Using Ru(II)–Pheox Catalyst. The Royal Society of Chemistry. Available at: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sas.rochester.edu [sas.rochester.edu]
The Unseen Architecture: A Comparative Guide to Elucidating the Stereochemistry of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is a critical determinant of pharmacological activity, efficacy, and safety. The seemingly subtle variation in the spatial orientation of substituents can lead to profound differences in how a molecule interacts with its biological target. This guide delves into the crucial task of stereochemical characterization, focusing on the pharmaceutical intermediate, (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride . While X-ray crystallography remains the definitive "gold standard" for unveiling molecular architecture, its application is contingent on the formation of high-quality single crystals, a process that can be both time-consuming and, in some cases, elusive.
This document provides a comprehensive comparison of state-of-the-art analytical techniques that serve as powerful alternatives and complements to X-ray crystallography for the unambiguous assignment of both relative and absolute stereochemistry. We will explore the experimental intricacies and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and chiral High-Performance Liquid Chromatography (HPLC), offering researchers, scientists, and drug development professionals a practical guide to navigating the challenges of stereochemical analysis.
The Gold Standard: The Power and Challenge of X-ray Crystallography
Single-crystal X-ray diffraction provides an unparalleled, direct visualization of a molecule's structure, yielding precise bond lengths, angles, and the absolute configuration of chiral centers.[] The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the construction of a detailed three-dimensional model of the molecule.
For a molecule like (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl, a successful crystallographic analysis would unequivocally confirm the trans relationship between the amine and trifluoromethyl groups on the cyclopropane ring and establish the (1R,2R) absolute configuration. However, the prerequisite for this powerful technique is the growth of a well-ordered single crystal, which can be a significant bottleneck in the development pipeline. To date, a publically available crystal structure for this specific compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). This absence necessitates the exploration of alternative, yet robust, analytical methodologies.
Peering into the Nucleus: Stereochemical Insights from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing a wealth of information about molecular structure and connectivity. For stereochemical determination, specific NMR techniques can be particularly insightful.
Determining Relative Stereochemistry: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are directly bonded.[2] By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the relative orientation of substituents.
For (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be instrumental in confirming the trans configuration. We would expect to observe NOE correlations between the proton on C1 and the protons on the same face of the cyclopropane ring, but crucially, no correlation to the proton on C2, which is on the opposite face.
Experimental Protocol: 2D NOESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing 2D experiments.
-
Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe key through-space interactions (typically 500-800 ms).
-
Data Processing and Analysis: Process the 2D data and analyze the resulting contour plot for cross-peaks, which indicate NOE correlations. The absence of a cross-peak between H1 and H2 would provide strong evidence for a trans relationship.
Assigning Absolute Configuration: The Power of ¹⁹F NMR and Chiral Derivatizing Agents
The presence of a trifluoromethyl group in the target molecule opens the door to powerful ¹⁹F NMR techniques for determining absolute configuration.[3][4][5] By reacting the amine with a chiral derivatizing agent (CDA), two diastereomers are formed. The distinct chemical environments of the trifluoromethyl groups in these diastereomers will result in different ¹⁹F NMR chemical shifts. By comparing the experimentally observed chemical shift differences with those predicted by Density Functional Theory (DFT) calculations for each possible absolute configuration, a confident assignment can be made.[3]
A common and effective CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues.[5]
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent
-
Derivatization: React (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl with both (R)- and (S)-enantiomers of a suitable CDA (e.g., Mosher's acid chloride) to form a pair of diastereomeric amides.
-
NMR Analysis: Acquire ¹⁹F NMR spectra for both diastereomeric products.
-
DFT Calculations: Perform DFT calculations to predict the ¹⁹F NMR chemical shifts for the trifluoromethyl groups in all four possible diastereomers (R-amine/R-CDA, S-amine/R-CDA, R-amine/S-CDA, S-amine/S-CDA).
-
Comparison and Assignment: Compare the experimentally measured difference in chemical shifts (Δδ) with the calculated values to assign the absolute configuration of the amine.
The Vibrational Signature of Chirality: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7][8] The resulting VCD spectrum is exquisitely sensitive to the molecule's absolute configuration and conformation in solution.
The power of VCD lies in its synergy with computational chemistry. By comparing the experimentally measured VCD spectrum with the DFT-calculated spectrum for a known absolute configuration, a definitive assignment can be made.[7] If the experimental and calculated spectra are mirror images, the absolute configuration is the opposite of that used in the calculation.
Experimental Protocol: VCD for Absolute Configuration
-
Sample Preparation: Prepare a solution of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient for VCD analysis (typically 0.01-0.1 M).
-
VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the (1R,2R) enantiomer of the molecule.
-
Optimize the geometries and calculate the vibrational frequencies and VCD intensities for the most stable conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.
Separation Science: Chiral HPLC for Enantiomeric Purity and Elution Order
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and determining the enantiomeric purity of a sample.[9][10] By utilizing a chiral stationary phase (CSP), the two enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and, consequently, their separation.[11]
While chiral HPLC is primarily a separative technique, it can be used to infer absolute configuration if a standard of known configuration is available for comparison. Furthermore, for certain classes of compounds and specific CSPs, empirical rules have been developed that correlate the elution order of enantiomers with their absolute configuration.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. For a primary amine like the target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol with a basic additive like diethylamine) to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample and determine the retention times of the two enantiomers.
-
Configuration Assignment (with standard): Inject a certified reference standard of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl and compare its retention time to that of the sample peaks to confirm the identity and absolute configuration of each enantiomer.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute & Relative Stereochemistry, Bond Lengths/Angles | Definitive, unambiguous results. | Requires high-quality single crystals. |
| NMR (NOE) | Relative Stereochemistry | Non-destructive, solution-state analysis. | Does not provide absolute configuration. |
| NMR (¹⁹F with CDA) | Absolute Configuration | High sensitivity of ¹⁹F nucleus, small sample requirement. | Requires derivatization, computational support. |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration, Conformation in Solution | No derivatization required, applicable to a wide range of molecules. | Requires specialized equipment, computational support. |
| Chiral HPLC | Enantiomeric Purity, Relative Elution Order | Excellent for quantitative analysis of enantiomeric excess. | Absolute configuration assignment typically requires a reference standard. |
Conclusion
The definitive stereochemical assignment of chiral molecules like (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl is a critical step in pharmaceutical development. While X-ray crystallography provides the most direct and unambiguous structural information, its reliance on single crystals can present a significant hurdle. This guide has detailed a suite of powerful and complementary analytical techniques—NMR spectroscopy, Vibrational Circular Dichroism, and chiral HPLC—that provide robust and reliable avenues for elucidating both relative and absolute stereochemistry. By understanding the principles, experimental protocols, and comparative strengths of these methods, researchers can confidently navigate the complexities of stereochemical characterization, ensuring the quality and efficacy of next-generation therapeutics.
References
-
frontiersin.org. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
-
creative-biostructure.com. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
-
pubmed.ncbi.nlm.nih.gov. (2006). HPLC-based method for determination of absolute configuration of alpha-chiral amines. [Link]
-
pubs.acs.org. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
researchgate.net. (2019). (PDF) Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated F Nuclear Magnetic Resonance. [Link]
-
researchgate.net. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF. [Link]
-
chem.pitt.edu. (n.d.). NMR and Stereochemistry - Harned Research Group. [Link]
-
americanlaboratory.com. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
-
docbrown.info. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]
-
ncbi.nlm.nih.gov. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. [Link]
-
phenomenex.com. (n.d.). Chiral HPLC Separations. [Link]
-
spectroscopyeurope.com. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
apps.dtic.mil. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
-
pubmed.ncbi.nlm.nih.gov. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. [Link]
-
nmrwiki.org. (2009). Determination of relative stereochemistry - NMR Wiki. [Link]
-
chiralpedia.com. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
prolekare.cz. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
Sources
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Spectroscopic Differentiation of cis- and trans-2-(Trifluoromethyl)cyclopropylamine: A Comparative Guide
Executive Summary
Differentiation of cis- and trans-2-(trifluoromethyl)cyclopropylamine is a critical step in the development of fluorinated bioisosteres and conformationally restricted amines. Unlike alkenes, where trans-coupling is larger, cyclopropanes exhibit larger vicinal proton coupling constants for cis-isomers (
Part 1: Mechanistic Grounding & NMR Logic
The Cyclopropane Anomaly
In standard alkene geometry, the dihedral angle of trans-protons (180°) maximizes orbital overlap, leading to large coupling constants (
-
Cis-Protons: Dihedral angle
. According to the Karplus relationship, this angle corresponds to a maximum in the coupling constant curve. -
Trans-Protons: Dihedral angle
(not 180°). This reduced angle places the coupling constant in a lower magnitude range.
Therefore, for 2-substituted cyclopropylamines, the cis-isomer consistently displays a larger vicinal coupling constant (
19F NMR Considerations
The trifluoromethyl (
-
Chemical Shift: The
signal typically appears between -60 and -80 ppm (relative to ). -
Stereoelectronic Effect: The cis-isomer often exhibits a downfield shift (less negative ppm) in 19F NMR due to steric compression (van der Waals deshielding) from the vicinal amine group, though solvent effects can modulate this.
Part 2: Comparative Analysis & Data Tables
1H NMR Spectroscopic Parameters
The most reliable method for assignment is the measurement of the vicinal coupling between the proton on C1 (amine-bearing) and C2 (
| Parameter | cis-2-(Trifluoromethyl)cyclopropylamine | trans-2-(Trifluoromethyl)cyclopropylamine |
| 7.0 – 11.0 Hz (Strong Coupling) | 3.5 – 5.5 Hz (Weak Coupling) | |
| Generally Larger | Generally Smaller | |
| NOE Correlation | Strong NOE between | Weak/No NOE between |
| Chemical Shift (H1) | Typically shielded (upfield) relative to trans | Typically deshielded (downfield) relative to cis |
Chromatographic Behavior
Separation of these isomers is routinely performed using HPLC or GC.
-
Reverse Phase HPLC: The cis-isomer is generally more polar due to the alignment of the dipole moments of the amine and trifluoromethyl groups on the same face. It typically elutes earlier than the trans-isomer on C18 columns.
-
GC Retention: The trans-isomer, being more thermodynamically stable and having a lower dipole moment, often has a lower boiling point but interacts differently with stationary phases. On non-polar columns (e.g., DB-5), trans often elutes before cis (boiling point dominance), but this must be experimentally verified for the specific derivative.
Part 3: Experimental Protocols
Protocol A: Definitive NMR Assignment Workflow
Objective: Unambiguously assign stereochemistry using 1D and 2D NMR.
-
Sample Preparation: Dissolve 5–10 mg of the amine (or its HCl salt) in 0.6 mL
or . (Note: is preferred for salts to ensure sharp peaks and reduce ammonium exchange broadening). -
1H Acquisition: Acquire a standard 1H spectrum (min 16 scans).
-
Decoupling (Optional but Recommended): If the 19F coupling broadens the proton signals, run a 19F-decoupled 1H NMR (
). This collapses the multiplets into simpler patterns, allowing precise measurement of . -
Analysis:
-
Locate the multiplet for H1 (
to , typically 2.0–3.0 ppm). -
Measure the coupling constant to the vicinal proton H2 .
-
Decision: If
Cis . If Trans .
-
-
Confirmation (HOESY): Run a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment.
-
Cis: Cross-peak observed between H1 and
. -
Trans: No cross-peak (or very weak) between H1 and
.
-
Protocol B: Synthesis via Curtius Rearrangement
The most robust route to these amines is from the corresponding carboxylic acids, preserving stereochemistry.
-
Starting Material: 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (mixture of cis/trans).
-
Acyl Azide Formation: Treat acid (1.0 eq) with Diphenylphosphoryl azide (DPPA, 1.1 eq) and
(1.2 eq) in toluene at 0°C for 1h. -
Rearrangement: Heat the mixture to 80–90°C for 2h. Evolution of
gas indicates isocyanate formation.[1] -
Hydrolysis: Add 20% HCl (aq) and reflux for 1h to hydrolyze the isocyanate to the amine hydrochloride.
-
Workup: Basify with NaOH, extract with DCM, and concentrate.
Part 4: Visualization of Decision Logic
Caption: Logical workflow for the spectroscopic assignment of 2-trifluoromethyl cyclopropylamine isomers.
References
-
Wiberg, K. B., & Nist, B. J. (1963). Cyclopropane derivatives: Coupling constants and chemical shifts.[2] Journal of the American Chemical Society, 85(18), 2788-2794.
- Foundational text establishing in cyclopropanes.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Authoritative guide on 19F coupling p
-
Hanamoto, T., et al. (2007). Stereoselective synthesis of 2-(trifluoromethyl)cyclopropanes. Chemical Communications.
- Provides specific synthesis and characterization d
-
Organic Chemistry Portal. Curtius Rearrangement.
- Standard protocol verification for the synthesis of amines
Sources
Biological half-life comparison: CF3-cyclopropyl vs. alkyl amines
Topic: Biological Half-Life Comparison: CF₃-Cyclopropyl vs. Alkyl Amines Content Type: Technical Comparison Guide
Executive Summary
In medicinal chemistry, the "metabolic soft spot" of alkyl amines—particularly their susceptibility to N-dealkylation and
This guide analyzes the structural and electronic mechanisms that allow CF₃-CPA to extend biological half-life (
Mechanistic Rationale: The "Metabolic Armor"[2]
To understand the half-life extension, one must compare the metabolic fate of a standard alkyl amine against the fluorinated cyclopropyl variant.
A. Electronic Deactivation (The pKa Effect)[1]
-
Alkyl Amines: Electron-donating alkyl groups make the nitrogen lone pair highly available.[1] CYP450 enzymes typically initiate metabolism via Single Electron Transfer (SET) from this lone pair, forming a radical cation.[1][2]
-
CF₃-CPA: The trifluoromethyl group is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the nitrogen, effectively "hiding" the lone pair from the CYP heme iron.[1][2] This prevents the initial formation of the radical cation intermediate.[1]
B. Steric and Bond Energy Modulation
-
C-H Bond Strength: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and higher C-H bond dissociation energy compared to open-chain alkyls.[1] This makes hydrogen abstraction (HAT)—the second step in CYP metabolism—thermodynamically unfavorable.[1]
-
Steric Blockade: The bulky CF₃ group acts as a shield, hindering the approach of the metabolic enzyme to the nitrogen center.[1][2]
Visualizing the Mechanism
The following diagram illustrates the divergence in metabolic pathways between a standard alkyl amine and the CF₃-CPA bioisostere.
Figure 1: Mechanistic divergence.[1][2] The CF3-cyclopropyl moiety blocks the Single Electron Transfer (SET) step required for CYP-mediated N-dealkylation.[1]
Physicochemical & Biological Comparison
The following data highlights the dramatic shift in properties when replacing a tert-butyl amine with a CF₃-cyclopropyl amine.
Comparative Data Table
| Property | tert-Butyl Amine Analog | CF₃-Cyclopropyl Amine Analog | Impact on Drug Design |
| pKa (Conjugate Acid) | ~10.69 (Highly Basic) | ~4.06 (Weakly Basic) | Permeability: At physiological pH (7.4), the CF₃ analog is neutral, drastically improving passive membrane diffusion.[1] |
| LogD (pH 7.4) | Low (Cationic species) | High (Neutral species) | CNS Penetration: Higher LogD often correlates with better Brain/Plasma ratio ( |
| Metabolic Stability | Low ( | High ( | Dosing: Supports QD (once daily) dosing vs. TID (three times daily).[1] |
| hERG Liability | High Risk | Reduced Risk | Safety: Reducing basicity lowers affinity for the hERG potassium channel, reducing cardiotoxicity risk.[1][2] |
Data Source: Derived from Mykhailiuk et al., JACS Au 2024 and Enamine physicochemical profiling [1, 2].[2]
Experimental Protocol: Microsomal Stability Assay
To validate the half-life extension in your own lab, use the following standardized protocol. This workflow includes self-validating controls to ensure data integrity.[1]
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1][2]
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology
-
Preparation: Prepare 1 µM test compound solution in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubation: Add HLM (final conc. 0.5 mg/mL).[1] Incubate at 37°C for 5 minutes to equilibrate.
-
Initiation (t=0): Add NADPH to initiate the reaction.[1] Critical Control: Immediately quench a separate "t=0" aliquot to establish the 100% baseline.
-
Sampling: Withdraw aliquots at 5, 15, 30, and 60 minutes.
-
Quenching: Dispense aliquots immediately into ice-cold Acetonitrile (containing internal standard like Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Calculation
Plot
Assay Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow.[1] T=0 sampling is critical for normalizing ionization variations.
Case Study: Bioisosteric Replacement in Drug Discovery
Scenario: A drug discovery campaign targets a GPCR where a tert-butyl amine moiety is essential for binding but causes rapid metabolic clearance (
Intervention: Chemists replace the tert-butyl group with the 1-(trifluoromethyl)cyclopropyl group.[1]
Outcome:
-
Metabolic: The
in human microsomes increases from 12 minutes to >120 minutes.[1] The CF₃ group prevents the formation of the reactive iminium ion intermediate.[1] -
Safety: The original alkyl amine showed hERG inhibition at 10 µM due to the cationic nitrogen.[1] The CF₃-CPA analog, with a pKa of ~4.1, is neutral at physiological pH and shows no hERG inhibition up to 100 µM.[2]
-
Synthesis Note: Unlike simple alkylation, installing this group often requires specific building blocks (e.g., 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride) or specialized reagents like SF₄, highlighting the need for advanced synthetic capability [3].[2]
References
-
Ahunovych, V., Klipkov, A. A., & Mykhailiuk, P. K. (2024).[2][3] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]1]
-
Mykhailiuk, P. K. (2018).[1][2][4] 1-(Trifluoromethyl)cyclopropan-1-amine: A specific building block for drug discovery.[1] Enamine Technical Notes. ][2]">https://enamine.net[1][2]
-
Klipkov, A. A., et al. (2022).[1][2] General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Chemistry – A European Journal. [Link]1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
